4-ethyl-1-methyl-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-1-methylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-3-6-4-8(2)5-7-6/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFLNYXPYKZGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Ethyl 1 Methyl 1h Imidazole and Its Precursors
Regioselective Synthesis Strategies for 1,4-Disubstituted Imidazoles
Achieving a specific 1,4-disubstitution pattern on the imidazole (B134444) ring is a significant synthetic challenge due to the potential formation of isomeric products, primarily the 1,5-disubstituted isomer. Classical methods like the alkylation of a 4-substituted imidazole often yield mixtures that are difficult to separate. rsc.org Consequently, numerous strategies have been developed to ensure complete regiocontrol, providing unambiguous routes to compounds like 4-ethyl-1-methyl-1H-imidazole. rsc.orgrsc.org
One of the most robust and widely used methods for constructing the imidazole core is the condensation reaction between an α-halo ketone and an amidine. orgsyn.orgnih.gov For the specific synthesis of this compound, this would involve the reaction of 1-chloro-2-butanone or 1-bromo-2-butanone (B1265390) with N-methylformamidine. The amidine provides the N1 and C2 atoms of the imidazole ring, while the α-halo ketone supplies the C4, C5, and the remaining nitrogen atom's backbone.
Initial research often employed chloroform (B151607) as the solvent, but this approach suffered from variable yields and the use of a toxic solvent. orgsyn.org Significant process optimization has led to the development of more efficient and environmentally benign protocols. A superior method involves using a mixed aqueous-organic solvent system, such as tetrahydrofuran (B95107) (THF) and water, with a mild base like potassium bicarbonate. orgsyn.orgresearchgate.net The base neutralizes the hydrohalic acid formed during the cyclization. This protocol has proven to be scalable and consistently provides high yields of the desired 2,4-disubstituted imidazole without the need for extensive chromatographic purification. orgsyn.org
| α-Halo Ketone | Amidine | Solvent System | Base | Yield | Reference |
|---|---|---|---|---|---|
| α-Bromoacetophenone | Benzamidine | Chloroform | None | Poor to Moderate | orgsyn.org |
| α-Bromoacetophenone | Benzamidine | Aqueous THF | Potassium Bicarbonate | Excellent (>95%) | orgsyn.org |
| Chloroacetone | 4-Pyridylamidine | Aqueous THF | Potassium Bicarbonate | Robust, High Yield | orgsyn.org |
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic and heterocyclic compounds. researchgate.net While not a direct method for simple monocyclic imidazoles, RCM is instrumental in creating more complex, fused bicyclic imidazole scaffolds. acs.orgorganic-chemistry.org This strategy typically involves a two-step sequence where a multicomponent reaction, such as the van Leusen imidazole synthesis, is first used to build a diene-substituted imidazole intermediate. nih.gov
In this approach, bifunctional starting materials containing terminal olefinic bonds are used. acs.org For instance, an unsaturated aldehyde and an unsaturated amine can be reacted with tosylmethyl isocyanide (TosMIC) to generate an imidazole core bearing two alkenyl side chains. nih.gov The subsequent RCM step, often catalyzed by a second-generation Grubbs catalyst, facilitates the cyclization of these side chains to form a fused ring system, yielding structures like dihydropyrido[1,2-a]imidazoles or dihydroazepino[1,2-a]imidazoles. acs.orgorganic-chemistry.org The size of the fused ring can be controlled by varying the chain length of the olefinic substituents on the starting materials. acs.org This methodology provides an expedient route to complex molecular architectures from simple precursors. organic-chemistry.org
Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. researchgate.net Several MCRs are available for the synthesis of highly substituted imidazoles.
A common four-component reaction (4-MCR) for producing 1,2,4,5-tetrasubstituted imidazoles involves the condensation of a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). rsc.org To synthesize a 1,4-disubstituted imidazole like the target compound, this approach would need modification, for instance by using glyoxal (B1671930) as the diketone component and propionaldehyde (B47417) as the aldehyde. The primary amine (methylamine) would form the N1-substituent, and ammonium acetate would serve as the nitrogen source for N3. The choice of catalyst, such as HBF₄–SiO₂, is critical for controlling selectivity and achieving high yields. rsc.org
Another prominent MCR is the van Leusen imidazole synthesis, which reacts an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org This three-component reaction forms an imine in situ, which then undergoes cycloaddition with TosMIC to generate the imidazole ring. This method is highly versatile and provides a regioselective route to 1,4,5-trisubstituted imidazoles. organic-chemistry.org
| Reaction Name | Components | Typical Product | Reference |
|---|---|---|---|
| Radziszewski Synthesis (4-Component) | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | 1,2,4,5-Tetrasubstituted Imidazoles | rsc.org |
| van Leusen Imidazole Synthesis | Aldehyde, Amine, Tosylmethyl Isocyanide (TosMIC) | 1,4,5-Trisubstituted Imidazoles | nih.govorganic-chemistry.org |
| Phospha-münchnone Cycloaddition | Imine, Acid Chloride, N-nosyl Imine | Highly Substituted Imidazoles | acs.org |
While this compound itself is achiral, the synthesis of chiral imidazole derivatives is of great interest in medicinal chemistry and asymmetric catalysis. Methodologies have been developed to introduce both central and axial chirality with high enantioselectivity.
One approach involves starting from the chiral pool. For example, N-protected α-amino acids can be converted into chiral α-bromoketones. These enantiopure precursors can then react with amidines in a cyclization reaction, transferring the stereocenter from the starting material to a substituent at the C4 position of the imidazole ring. researchgate.net
A more advanced strategy enables the catalytic enantioselective synthesis of axially chiral imidazoles. nih.gov These molecules possess chirality due to hindered rotation around a C-N or C-C bond. A cation-directed desymmetrization method has been reported that provides access to axially chiral biaryl imidazoles. This process is highly enantioselective and scalable, allowing for the preparation of novel chiral ligands and scaffolds. A key design element is the integration of π-stacking moieties, which helps to stabilize the axial configuration and prevent racemization. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like imidazoles. jipbs.comresearchgate.net This involves developing synthetic pathways that are more sustainable, for example by using eco-friendly catalysts, reducing the number of reaction steps, and minimizing or eliminating the use of volatile organic solvents. jipbs.combohrium.com
A significant advancement in green synthetic chemistry is the development of solvent-free reaction conditions. asianpubs.org For imidazole synthesis, one-pot, multicomponent reactions can be conducted by heating a mixture of the neat reactants, often with a catalyst. This approach offers numerous advantages, including higher efficiency, milder reaction conditions, simpler work-up and purification, and a drastic reduction in chemical waste. asianpubs.org
For example, the synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved in high yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org Compared to classical solvent-based methods that may require longer reaction times and harsh refluxing conditions, solvent-free protocols are often faster and more energy-efficient. asianpubs.org Techniques such as microwave irradiation and ball milling are also employed to promote reactions under solvent-free or minimal-solvent conditions, further aligning with the goals of sustainable chemistry. researchgate.netbohrium.com
Catalyst-Free or Organocatalytic Methods
The synthesis of substituted imidazoles without the use of metal catalysts is a significant goal in green chemistry, aiming to reduce costs and environmental impact. Catalyst-free approaches often rely on multicomponent reactions where the starting materials are condensed under thermal conditions. The Radziszewski reaction and its modern variations provide a foundational framework for such syntheses. jocpr.com For instance, a general and environmentally benign route involves the one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonium source, often heated under reflux in a suitable solvent like ethanol. jocpr.com While direct catalyst-free synthesis of this compound is not extensively documented, a plausible route could involve the condensation of 1-hydroxybutan-2-one (B1215904) (as a precursor to the ethyl group at C4 and the C5 position), methylamine, and glyoxal.
Key features of catalyst-free methods include procedural simplicity, cost-effectiveness, and often purification by non-chromatographic techniques. jocpr.com
Table 1: Comparison of General Catalyst-Free Imidazole Synthesis Conditions
| Reactant A | Reactant B | Amine Source | Conditions | Key Feature | Reference |
|---|---|---|---|---|---|
| Benzil | Substituted Benzaldehyde | Ammonium Acetate | Reflux in Ethanol, 6h, 140°C | One-pot, three-component reaction | jocpr.com |
| Vinyl Azide | Amidine | DBU in Acetonitrile, 80°C | [3+2] Cyclization | Base-mediated, not strictly catalyst-free but avoids metals | acs.org |
Organocatalysis, utilizing small organic molecules to accelerate reactions, offers a complementary approach. While specific applications to this compound are sparse, the principles of organocatalysis are widely applied to the synthesis of nitrogen-containing heterocycles. For example, chiral secondary amines or thiourea (B124793) derivatives have been successfully used in asymmetric Mannich reactions and Michael additions to construct substituted heterocyclic cores with high stereoselectivity. organic-chemistry.orgrsc.org These methodologies could potentially be adapted for constructing precursors to chiral imidazole derivatives.
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving purity. The rapid and uniform heating provided by microwave irradiation can often complete a synthesis in minutes, compared to hours required by conventional heating methods. nih.govias.ac.in This technology is particularly well-suited for optimizing the synthesis of heterocyclic compounds like this compound.
A common strategy involves the multicomponent condensation reaction, which benefits significantly from microwave irradiation. For example, the synthesis of 2,4,5-triphenylimidazoles from benzil, an aldehyde, and ammonium acetate in the presence of a catalytic amount of glacial acetic acid can be achieved in 1-3 minutes with high yields under solvent-free microwave conditions. jetir.org This demonstrates the potential for a rapid and efficient synthesis of the this compound core from appropriate precursors. Furthermore, solvent-free, microwave-assisted methods represent a sustainable and environmentally friendly approach to chemical synthesis. nih.gov
Table 2: Optimization of Imidazole Synthesis: Conventional vs. Microwave-Assisted Methods
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Oxadiazole Synthesis from Imidazole Hydrazide | 6-8 hours | 5 minutes | Significant | ias.ac.in |
| One-pot Imidazole-4-carboxylate Synthesis | Not specified | 10-30 minutes | Good yields (up to 80%) | nih.gov |
| Epoxide Ring Opening with Imidazoles | Several hours | 1 minute | Competitive yields | nih.gov |
| Grohe-Heitzer Reaction | 1-15 hours | 5 minutes | Maintained high yield (93%) | scielo.org.mx |
The optimization process typically involves screening parameters such as reaction time, temperature, microwave power, and the choice of solvent or solid support to maximize yield and minimize side-product formation.
Flow Chemistry Approaches
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. researchgate.netjst.org.in These features make it an attractive platform for the synthesis of this compound, particularly for industrial-scale production.
A hypothetical multistep flow synthesis could be designed where precursors are sequentially introduced into a heated and pressurized reactor coil. For example, the initial condensation to form the imidazole ring could occur in a first reactor module, followed by in-line purification to remove byproducts. The purified intermediate would then flow into a second module for the N-methylation step. The high surface-to-volume ratio in microreactors allows for excellent temperature control of potentially exothermic reactions, while the enclosed system enhances the safety of handling reactive intermediates. thieme-connect.de Transposing a reaction from batch to flow can lead to a marked increase in reaction rate; a reaction that takes 24 hours in batch might reach completion in just 20 minutes in a flow system. nih.gov This accelerated processing time, combined with the potential for automation, makes flow chemistry a highly efficient methodology for producing fine chemicals. jst.org.in
Derivatization Strategies of the this compound Core
Functionalization at the Imidazole Ring (e.g., C-2, C-5)
Further diversification of the this compound scaffold can be achieved by introducing functional groups at the C-2 and C-5 positions of the imidazole ring.
Functionalization at C-2: The proton at the C-2 position of 1,3-disubstituted imidazolium (B1220033) salts is acidic and can be removed by a strong base to form an N-heterocyclic carbene (NHC). While the parent this compound is not a salt, direct deprotonation at C-2 with a sufficiently strong base like n-butyllithium can generate a nucleophilic C-2 lithiated species. This intermediate can then react with a variety of electrophiles to introduce new substituents.
Example Reactions:
Quenching with carbon dioxide (CO₂) followed by an acidic workup would yield this compound-2-carboxylic acid.
Reaction with aldehydes or ketones would introduce hydroxyalkyl groups.
Reaction with alkyl halides could be used for C-2 alkylation.
Functionalization at C-5: Electrophilic substitution at the C-5 position is also a viable strategy, although the reactivity is influenced by the existing substituents. The electron-donating nature of the alkyl groups at C-1 and C-4 may activate the C-5 position towards electrophiles.
Example Reactions:
Halogenation: Reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could introduce a bromine or chlorine atom at the C-5 position.
Nitration: Under carefully controlled conditions, nitration could introduce a nitro group, a versatile handle for further transformations.
N-Substituted Analogues of this compound (Beyond Methyl)
A wide array of analogues can be synthesized by replacing the N-1 methyl group with other substituents. The general approach involves the N-alkylation of 4-ethyl-1H-imidazole, which can be prepared from the appropriate precursors. This reaction is typically carried out by treating 4-ethyl-1H-imidazole with a base to deprotonate the ring nitrogen, followed by the addition of an alkylating agent.
Common bases used for this purpose include sodium hydride (NaH) in an aprotic solvent like THF or potassium carbonate (K₂CO₃) in acetone (B3395972) or acetonitrile. nih.govrsc.org The choice of alkylating agent determines the nature of the N-1 substituent.
Table 3: Synthesis of N-Substituted Analogues from 4-ethyl-1H-imidazole
| Alkylating Agent | N-1 Substituent | Resulting Compound Name | Reference for Method |
|---|---|---|---|
| Ethyl Bromide | Ethyl | 1,4-diethyl-1H-imidazole | nih.gov |
| Benzyl (B1604629) Chloride | Benzyl | 1-benzyl-4-ethyl-1H-imidazole | mu.edu.iq |
| Propyl Iodide | Propyl | 4-ethyl-1-propyl-1H-imidazole | rsc.org |
| Ethyl Chloroacetate | Ethoxycarbonylmethyl | Ethyl (4-ethyl-1H-imidazol-1-yl)acetate | researchgate.net |
This strategy allows for the introduction of various functional groups and chain lengths at the N-1 position, enabling the systematic exploration of structure-activity relationships in medicinal chemistry or materials science applications.
Preparation of Salt Forms (e.g., Ionic Liquids)
Imidazolium salts are a prominent class of ionic liquids (ILs), which are salts with melting points below 100 °C. This compound can serve as a precursor for the synthesis of these compounds through quaternization of the N-3 nitrogen atom. This reaction, known as the Menshutkin reaction, involves treating the N-1 substituted imidazole with an alkylating agent, typically an alkyl halide. orgsyn.org
The synthesis is generally straightforward, often involving heating the neat mixture of this compound and the desired alkyl halide (e.g., 1-chlorobutane (B31608) or iodoethane) for several hours. rsc.orgorgsyn.org The reaction results in the formation of a 1,3-disubstituted-4-ethylimidazolium halide salt.
Table 4: Examples of Imidazolium Salts Derived from this compound
| Alkylating Agent | Cation Formed | Anion | Resulting Ionic Liquid Name |
|---|---|---|---|
| 1-Bromobutane | 1-Butyl-4-ethyl-3-methylimidazolium | Br⁻ | 1-Butyl-4-ethyl-3-methylimidazolium bromide |
| Iodoethane | 1-Ethyl-4-ethyl-3-methylimidazolium | I⁻ | 3-Ethyl-1-(4-ethyl)-imidazolium iodide |
| Benzyl Bromide | 1-Benzyl-4-ethyl-3-methylimidazolium | Br⁻ | 1-Benzyl-4-ethyl-3-methylimidazolium bromide |
The properties of the resulting ionic liquid can be further tuned by anion metathesis. For example, the initial halide anion can be exchanged for others like tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or bis(trifluoromethylsulfonyl)imide (NTf₂⁻) by reacting the imidazolium halide with a suitable salt, such as silver tetrafluoroborate or sodium hexafluorophosphate. rsc.org This process allows for the creation of a diverse library of ionic liquids with tailored properties like viscosity, conductivity, and miscibility. mu.edu.iq
Mechanistic Investigations of Reactivity and Transformation Pathways of 4 Ethyl 1 Methyl 1h Imidazole
Acid-Base Properties and Protonation Equilibria Studies
The acid-base characteristics of 4-ethyl-1-methyl-1H-imidazole are centered on the pyridine-like nitrogen atom at the N3 position. The lone pair of electrons on this nitrogen is not involved in the aromatic sextet and is available for protonation, making the molecule a Brønsted-Lowry base. The basicity is influenced by the electronic effects of the substituents on the imidazole (B134444) ring. The methyl group on N1 and the ethyl group on C4 are both electron-donating through induction, which increases the electron density on the N3 nitrogen, making it more basic than the parent imidazole.
For comparison, the pKa of the conjugate acid of imidazole is approximately 7.0, while that of 1-methylimidazole (B24206) is 7.4. guidechem.com The increased basicity of 1-methylimidazole is due to the electron-donating effect of the methyl group. The additional electron-donating ethyl group at the C4 position in this compound is expected to further increase the basicity, leading to a slightly higher pKa for its conjugate acid compared to 1-methylimidazole.
The determination of the acid dissociation constant (pKa) is crucial for understanding the protonation state of a molecule in different chemical environments. Several robust methodologies are employed for pKa determination, adaptable to various solvents.
Potentiometric Titration: This is a classical and widely used method involving the gradual addition of a titrant (an acid) to a solution of the imidazole derivative. nih.govbohrium.com The pH of the solution is monitored using a combined pH electrode. A plot of pH versus the volume of titrant added produces a titration curve, and the pKa corresponds to the pH at the half-equivalence point. This method is straightforward but can be challenging for sparingly soluble compounds or in non-aqueous media where the definition of pH is complex.
Spectrophotometry: UV-Vis spectrophotometry can be used if the protonated and neutral forms of the molecule have distinct absorption spectra. The absorbance of a solution is measured across a range of pH values. The pKa can then be calculated by analyzing the sigmoidal plot of absorbance versus pH.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for pKa determination, particularly for complex molecules. nih.gov The chemical shifts of protons near the basic center (e.g., the C2-H and C5-H protons of the imidazole ring) are often sensitive to the protonation state. By monitoring these chemical shifts as a function of pH, a titration curve can be generated, from which the pKa is determined. nih.gov Recent advancements include one-shot methods using chemical shift imaging in a sample with an established pH gradient, which significantly increases efficiency. nih.gov
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) can be utilized to determine pKa values by measuring the retention time of the analyte as a function of the mobile phase pH. mfd.org.mk A plot of the retention factor (k) versus pH yields a sigmoidal curve, with the inflection point corresponding to the pKa. nih.gov
The choice of solvent is critical as it can significantly influence pKa values. Non-aqueous solvents like DMSO, acetonitrile, and methanol (B129727) are often used for compounds with poor water solubility. chemrxiv.org However, pKa scales and reference standards differ between solvents, requiring careful calibration.
| Compound | pKa of Conjugate Acid (in Water) |
|---|---|
| Imidazole | ~7.0 nih.gov |
| 1-Methylimidazole | ~7.4 guidechem.com |
| This compound | Estimated >7.4 |
Annular tautomerism is a characteristic feature of N-unsubstituted imidazoles, involving the migration of a proton between the two ring nitrogen atoms. For example, 4-ethyl-1H-imidazole exists as an equilibrium mixture of the 4-ethyl and 5-ethyl tautomers.
However, in this compound, the nitrogen at the N1 position is substituted with a methyl group. This substitution fundamentally prevents the possibility of annular tautomerism, as there is no labile proton on a ring nitrogen to migrate. guidechem.com Consequently, the molecule exists as a single, well-defined constitutional isomer. Other isomerization pathways, such as the migration of the methyl or ethyl groups around the ring, would involve the breaking of strong carbon-carbon or carbon-nitrogen bonds and are not observed under typical laboratory conditions.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Imidazole Ring
The electron-rich nature of the this compound ring makes it highly reactive towards electrophilic aromatic substitution. The N-methyl and C4-ethyl groups are both activating, electron-donating substituents. They direct incoming electrophiles primarily to the C2 and C5 positions, which are ortho and para to the N1-methyl group and meta and ortho to the C4-ethyl group, respectively. The N3 atom, with its available lone pair, is the site of nucleophilic attack and can be readily alkylated or acylated to form imidazolium (B1220033) salts.
Halogenation: The halogenation of this compound with electrophiles like bromine (Br₂) or chlorine (Cl₂) is expected to proceed readily due to the activated ring. The reaction mechanism follows the typical pathway for electrophilic aromatic substitution. youtube.com
Formation of the Electrophile: A Lewis acid catalyst (e.g., FeBr₃ for bromination) polarizes the halogen molecule, creating a highly electrophilic species.
Nucleophilic Attack: The π-system of the imidazole ring attacks the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. The attack can occur at C2 or C5.
Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the halogen, restoring the aromaticity of the ring. masterorganicchemistry.com
Regioselectivity is governed by a combination of electronic and steric factors. Both C2 and C5 are electronically activated. Steric hindrance from the adjacent C4-ethyl group might slightly disfavor substitution at the C5 position, potentially making the C2 position the preferred site of attack for bulky electrophiles.
Nitration: The nitration of the imidazole ring typically requires strong acidic conditions, such as a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.gov The mechanism involves the in-situ formation of the highly electrophilic nitronium ion (NO₂⁺).
Formation of Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form NO₂⁺.
Electrophilic Attack: Under these strongly acidic conditions, the imidazole is likely protonated at N3. The resulting imidazolium cation is deactivated towards electrophilic attack. However, the reaction can still proceed, with the π-electrons of the ring attacking the nitronium ion to form a σ-complex. researchgate.net
Rearomatization: Loss of a proton restores the aromatic ring, yielding the nitro-substituted product.
Experimental evidence confirms that nitration can occur on this ring system, with the compound 4-ethyl-1-methyl-2-nitro-1H-imidazole having been identified. uni.lu This indicates that nitration preferentially occurs at the C2 position.
Alkylation: The most reactive site for alkylation in this compound is the N3 nitrogen. This nitrogen acts as a nucleophile, readily attacking alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in an Sₙ2 reaction to form a quaternary 1-ethyl-3-alkyl-4-methylimidazolium salt. wikipedia.org This reaction is a common method for the synthesis of imidazolium-based ionic liquids. amanote.com Direct C-alkylation of the imidazole ring carbons is generally difficult to achieve and requires specialized reagents or reaction conditions.
Acylation: Similar to alkylation, the N3 nitrogen is the primary site for acylation. It reacts with acylating agents like acyl chlorides or anhydrides to form a highly reactive N-acylimidazolium ion. N-methylimidazole is known to be an excellent catalyst for acylation reactions, proceeding through such an intermediate. acs.org This intermediate can then transfer the acyl group to another nucleophile. While direct C-acylation of the ring is not a common transformation, it can be achieved under specific conditions, often involving organometallic reagents.
| Reaction Type | Reagents | Primary Site of Attack | Product Type |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | C2 Position | 2-Nitro-4-ethyl-1-methyl-1H-imidazole uni.lu |
| Halogenation | Br₂ / FeBr₃ | C2 or C5 Position | 2- or 5-Bromo-4-ethyl-1-methyl-1H-imidazole |
| Alkylation | Alkyl Halide (e.g., CH₃I) | N3 Position | 1,3-Dialkyl-4-ethylimidazolium Salt wikipedia.org |
| Acylation | Acyl Halide (e.g., CH₃COCl) | N3 Position | 3-Acyl-4-ethyl-1-methylimidazolium Salt acs.org |
Oxidation and Reduction Chemistry of this compound
Oxidation: The imidazole ring is generally resistant to oxidation due to its aromatic stability. However, under harsh conditions with strong oxidizing agents, ring cleavage can occur. More commonly, oxidation reactions target the substituents on the ring.
The ethyl group at the C4 position is susceptible to oxidation. The benzylic-like carbon (the carbon atom of the ethyl group attached to the ring) is activated towards oxidation. libretexts.orgalmerja.com Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the ethyl group to a carboxylic acid, yielding 1-methyl-1H-imidazole-4-carboxylic acid . Milder oxidation conditions could potentially yield intermediate products such as 1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol or 1-(1-methyl-1H-imidazol-4-yl)ethan-1-one . Photo-oxidation in the presence of sensitizers can also lead to reactions with singlet oxygen, potentially forming endoperoxides that can rearrange or cleave the ring. rsc.org
Reduction: The aromatic imidazole ring is resistant to reduction and requires forcing conditions to be hydrogenated. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium at high pressures and temperatures can reduce the imidazole ring to the corresponding imidazolidine (B613845) derivative.
In contrast, an imidazolium salt, formed by N3-alkylation of this compound, is more susceptible to reduction. Reagents like sodium borohydride (B1222165) (NaBH₄) can reduce the C4=C5 double bond of the imidazolium ring to yield an imidazoline (B1206853). stackexchange.com If the ring bears a nitro group (e.g., 4-ethyl-1-methyl-2-nitro-1H-imidazole), the nitro group can be selectively reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metals in acid (e.g., Sn/HCl), without affecting the aromaticity of the imidazole ring.
Electrochemical Oxidation Mechanisms
The electrochemical oxidation of imidazole derivatives has been a subject of significant study, as it provides insights into their electronic structure and potential for forming reactive intermediates. The oxidation of this compound typically involves the removal of an electron from the π-system of the imidazole ring, generating a radical cation. This process is often irreversible, as the highly reactive intermediate can undergo subsequent follow-up reactions such as deprotonation, dimerization, or reaction with the solvent or supporting electrolyte.
Studies on substituted imidazoles using techniques like cyclic voltammetry (CV) reveal that the oxidation potential is influenced by the nature and position of the substituents on the imidazole ring. researchgate.net Electron-donating groups, such as the ethyl and methyl groups in this compound, generally lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted imidazole.
The mechanism can be generalized as a multi-step process:
Initial Electron Transfer: The first step is the one-electron oxidation of the imidazole ring at the anode to form a radical cation.
Follow-up Reactions: This radical cation is highly reactive. Potential subsequent pathways include:
Deprotonation: Loss of a proton from one of the alkyl groups, particularly the ethyl group at the C-4 position, can lead to the formation of a neutral radical.
Dimerization: Two radical cations can couple to form a dimeric species.
Solvent Interaction: The radical cation can react with nucleophilic solvents or anions from the supporting electrolyte.
In aqueous or protic media, the oxidation can lead to the formation of hydroxylated products or even ring-opening if the conditions are harsh enough. For instance, the anodic oxidation of related methyl-substituted aromatic compounds in aqueous ionic liquid solutions has been shown to selectively produce aldehydes from the methyl groups, suggesting that under specific conditions, the alkyl side chains can be the primary site of oxidation. researchgate.net
| Parameter | Typical Value/Observation | Technique | Reference Compound(s) |
|---|---|---|---|
| Oxidation Potential (Ep) | > +1.5 V vs. SCE | Cyclic Voltammetry (CV) | General Heterocycles researchgate.net |
| Process Type | Chemically Irreversible | Cyclic Voltammetry (CV) | Imidazole-2-thione derivatives acs.org |
| Initial Product | Radical Cation | Cyclic Voltammetry, ESR Spectroscopy | 2H-imidazole N-oxides researchgate.net |
| Final Products | Polymers, Quinones, Side-chain oxidation products | Controlled-potential electrolysis | Dimethoxybenzenes nih.gov |
Reductive Cleavage Strategies
Reductive cleavage of imidazole derivatives can be achieved through various methods, most notably the Birch reduction and reduction using complex metal hydrides. These strategies target the π-system of the aromatic ring, leading to partially or fully saturated products, and in some cases, cleavage of the ring itself.
Birch Reduction: The Birch reduction involves the use of an alkali metal (like sodium or lithium) dissolved in liquid ammonia, with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com This method is effective for reducing aromatic rings to non-conjugated dienes. When applied to an imidazole ring, the reaction proceeds via the formation of a radical anion, which is then protonated by the alcohol. A second electron transfer and protonation step completes the reduction. For this compound, the expected product would be a dihydroimidazole (B8729859) derivative. The regioselectivity of the protonation steps is influenced by the electronic effects of the substituents.
Complex Metal Hydride Reduction: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can also be used. While imidazoles are generally resistant to NaBH₄ under mild conditions, quaternized imidazolium salts are susceptible to reduction. stackexchange.com The reduction of 1,3-disubstituted imidazolium salts with NaBH₄ can yield imidazolines (dihydroimidazoles) or, under more forceful conditions (e.g., refluxing in ethanol), can lead to reductive ring cleavage, yielding diamines. stackexchange.com Given that this compound is a di-N-substituted imidazole derivative, it is expected to be relatively stable to hydride reduction unless first converted to an imidazolium salt.
| Method | Reagents | Typical Products | Potential Outcome for this compound |
|---|---|---|---|
| Birch Reduction | Na or Li in liquid NH₃, Alcohol (e.g., EtOH) | 1,4-Cyclohexadienes (from arenes) | Dihydroimidazole derivative |
| Hydride Reduction (of imidazolium salt) | NaBH₄ in protic solvent (e.g., EtOH) | Imidazoline or Ring-opened diamines | Reduction to imidazoline or cleavage if first quaternized |
Photochemical Reactivity and Degradation Pathways
The interaction of ultraviolet (UV) radiation with imidazole derivatives can induce a variety of photochemical reactions, including isomerization and decomposition. These processes are initiated by the absorption of a photon, which promotes the molecule to an excited electronic state.
Photoisomerization Studies
Theoretical and experimental studies on substituted imidazoles have revealed potential pathways for photoisomerization upon excitation to their first excited state (¹ππ*). nih.gov For compounds structurally similar to this compound, such as 1,4-dimethyl-imidazole, two primary rearrangement mechanisms have been proposed:
Internal Cyclization-Isomerization Path: This alternative mechanism involves a sequence of smaller geometric rearrangements on the excited state surface, proceeding through intermediate structures without involving a direct conical intersection with the ground state. nih.gov
For 1,4-dimethyl-imidazole, theoretical investigations suggest that both mechanisms are comparable in feasibility. nih.gov By analogy, this compound would be expected to exhibit similar photoisomerization behavior, where irradiation could lead to a positional isomer by rearrangement of the ring atoms. Studies on arylazoimidazoles also show that trans-to-cis photoisomerization can occur upon excitation. researchgate.net
Photolytic Decomposition Mechanisms
Prolonged exposure to UV light, especially in the presence of oxygen, can lead to the irreversible degradation of the imidazole ring. The photolytic decomposition of imidazoles can proceed through several mechanisms, often involving radical intermediates.
Photo-oxidation: In the presence of oxygen and a photosensitizer, singlet oxygen (¹O₂) can be generated. Imidazoles are known to react with singlet oxygen, leading to the formation of unstable dioxetane-like intermediates. rsc.orgtsijournals.com These intermediates can then decompose, resulting in the cleavage of the C4-C5 double bond and the formation of various degradation products. Imidazole itself has been shown to act as an effective additive to prevent photodegradation in some systems by deactivating processes associated with singlet oxygen. researchgate.net
Radical-Mediated Degradation: The initial excited state of the imidazole can lead to homolytic bond cleavage, particularly at the weaker C-H bonds of the alkyl substituents, to form radical species. In atmospheric chemistry studies, the reaction of imidazole with hydroxyl radicals (•OH), which can be generated photochemically, is shown to proceed rapidly via addition to the imidazole ring or hydrogen abstraction. acs.orgrsc.org This initiates a cascade of oxidation reactions that can lead to ring-opening and the formation of smaller molecules like formamide (B127407) and oxamide. acs.org
Direct Photolysis: Imidazole itself can be synthesized via the photolysis of 1-vinyltetrazole, indicating that high-energy photons can induce significant rearrangement and fragmentation of heterocyclic rings. wikipedia.org For this compound, direct photolysis could lead to cleavage of the imidazole ring or loss of the alkyl substituents.
| Process | Key Intermediates/Pathways | Potential Products | Relevant Conditions |
|---|---|---|---|
| Photoisomerization | Conical intersection, Internal cyclization | Positional isomers | UV irradiation |
| Photo-oxidation | Singlet oxygen, Dioxetane intermediates | Ring-cleavage products | UV light, O₂, Photosensitizer |
| Radical-mediated Degradation | Hydroxyl radical adducts, Alkyl radicals | Hydroxylated imidazoles, Formamide, Oxamide | Atmospheric conditions, Presence of radical initiators |
| Direct Photolysis | Excited states, Fragmented radicals | Ring-opened fragments, De-alkylated imidazoles | High-energy UV irradiation |
Insufficient Published Research Hinders Detailed Analysis of this compound in Coordination Chemistry
A comprehensive review of available scientific literature reveals a significant scarcity of published research focused specifically on the coordination chemistry of this compound. While the broader class of imidazole derivatives is well-documented in the field of inorganic chemistry for its versatile role as ligands in metal complexes, detailed studies concerning this particular disubstituted imidazole are not readily found in the public domain. Consequently, a thorough and scientifically detailed article strictly adhering to the requested outline on its ligand properties and metal complexes cannot be generated at this time.
The field of coordination chemistry extensively utilizes imidazole and its derivatives due to the nitrogen donor atoms in the heterocyclic ring, which readily coordinate to a wide range of metal ions. wikipedia.orgresearchgate.net Research has broadly covered aspects such as the synthesis of transition metal complexes with various imidazole-based ligands, their structural characterization, and the influence of substituents on their electronic and steric properties. rdd.edu.iqazjournalbar.comjocpr.com However, the specific compound of interest, this compound, appears to be an understudied ligand.
General principles of coordination chemistry allow for predictions about its behavior. The N3 nitrogen atom of the imidazole ring would be the primary coordination site, acting as a σ-donor. The methyl group at the N1 position prevents its use as a bridging imidazolate ligand, thus favoring terminal coordination. The ethyl group at the C4 position would exert a modest steric and electronic effect on the metal center upon coordination.
Despite these general expectations, the absence of specific experimental data—such as crystal structures of its metal complexes, spectroscopic characterization, or detailed synthetic procedures—makes it impossible to provide a scientifically rigorous discussion on the following topics as requested:
Coordination Chemistry and Ligand Design Principles Involving 4 Ethyl 1 Methyl 1h Imidazole
Synthesis and Characterization of Metal Complexes with 4-ethyl-1-methyl-1H-imidazole:There are no specific reports on the synthesis and characterization of its complexes with transition metals (such as Ru, Pd, Cu, Fe), main group elements, or its use in constructing polymetallic assemblies. The creation of data tables with research findings is therefore not feasible.
Research on the Coordination Chemistry of this compound Remains Largely Undocumented
A thorough review of available scientific literature reveals a significant gap in the documented coordination chemistry of the specific compound this compound. While the broader class of imidazole (B134444) and its derivatives is well-studied as ligands in coordination chemistry, detailed research findings, including structure-activity relationships, geometric and electronic structure analyses, and the influence of metal centers on the reactivity of this compound, are not present in the public domain.
General principles of imidazole coordination chemistry suggest that this compound would coordinate to metal centers through the lone pair of electrons on its unsubstituted nitrogen atom (N3). The presence of the methyl group at the N1 position and the ethyl group at the C4 position would be expected to introduce steric and electronic effects that could influence the stability, geometry, and reactivity of its metal complexes compared to unsubstituted imidazole. However, without specific experimental or computational studies on this particular ligand, any discussion on these aspects would be purely speculative.
The current body of scientific literature focuses on other substituted imidazoles, providing a general understanding of how alkyl groups can modulate the properties of the resulting coordination compounds. For instance, studies on various alkylated imidazoles have elucidated trends in bond lengths, coordination geometries, and electronic spectra. These studies form the basis of our understanding of metal-ligand interactions in this class of compounds.
Unfortunately, no specific data tables, detailed research findings, or analyses pertaining to coordination compounds derived from this compound could be located. As a result, the specific subsections of the requested article—namely the geometric and electronic structures analysis and the influence of the metal center on imidazole ring reactivity for this compound—cannot be addressed with scientifically accurate and verifiable information.
Further experimental research is necessary to elucidate the coordination chemistry and ligand design principles involving this compound. Such studies would be valuable in expanding the knowledge base of structure-activity relationships in coordination compounds and could pave the way for the design of novel catalysts, materials, and therapeutic agents based on this specific imidazole derivative.
Catalytic Applications of 4 Ethyl 1 Methyl 1h Imidazole and Its Derivatives
Organocatalysis Utilizing 4-ethyl-1-methyl-1H-imidazole
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful branch of synthesis. Imidazole (B134444) derivatives are prominent in this field, particularly as precursors to N-Heterocyclic Carbenes (NHCs), which are highly effective catalysts for a variety of transformations.
N-Heterocyclic Carbene (NHC) Precursors Derived from this compound
N-Heterocyclic Carbenes (NHCs) are a class of stable carbenes that have found widespread use as organocatalysts and as ligands for transition metals. beilstein-journals.org They are typically generated by the deprotonation of a corresponding precursor salt, most commonly an imidazolium (B1220033) salt. beilstein-journals.org
The synthesis of an NHC precursor from this compound involves the quaternization of the N3 nitrogen atom. This is achieved by reacting the imidazole with an alkylating agent (e.g., an alkyl halide) or a strong acid. This reaction converts the neutral imidazole into a cationic imidazolium salt. For instance, reaction with an alkyl halide like methyl iodide would yield 4-ethyl-1,3-dimethyl-1H-imidazolium iodide. This salt is a stable, isolable compound that serves as the direct precursor to the free NHC. Subsequent deprotonation at the C2 position, typically using a strong base, generates the highly reactive 4-ethyl-1,3-dimethyl-1H-imidazol-2-ylidene, an N-heterocyclic carbene.
The general synthetic route is outlined below:
Step 1: Quaternization to form Imidazolium SaltStep 2: Deprotonation to form N-Heterocyclic CarbeneThe steric and electronic properties of the resulting NHC are dictated by the substituents on the imidazole ring. In this case, the N1-methyl and C4-ethyl groups provide moderate steric bulk and act as electron-donating groups, which enhances the nucleophilicity and catalytic activity of the C2 carbene center.
Application in Aldol (B89426) Condensations and Michael Additions
NHCs derived from imidazolium precursors are powerful nucleophilic catalysts capable of umpolung, or the reversal of polarity, of functional groups. This reactivity is particularly effective in promoting reactions such as the benzoin (B196080) condensation, aldol condensations, and Michael additions.
While specific studies detailing the use of an NHC derived from this compound are not widely documented, the catalytic activity of analogous 1,3-dialkylimidazol-2-ylidenes is well-established. In a typical Michael addition, the NHC adds to an α,β-unsaturated aldehyde, generating a Breslow intermediate. This intermediate then acts as a nucleophile, attacking a Michael acceptor. The resulting product is formed after the catalyst dissociates.
The reaction of enals with α,α′-diaryl-substituted acetones, catalyzed by pyrrolidine-based organocatalysts, demonstrates the power of tandem Michael-intramolecular aldol reactions to form complex cyclic structures with high stereoselectivity. scispace.comSimilarly, the Michael-type addition of various azoles to methyl acrylate (B77674) can be optimized through the choice of a basic catalyst to achieve high yields of target adducts. beilstein-journals.orgAn NHC derived from this compound would be expected to catalyze such transformations effectively, with the ethyl group at the C4 position potentially influencing the steric environment around the active site and thus the stereochemical outcome of the reaction.
Enantioselective Catalysis
Achieving enantioselectivity in organocatalysis requires the use of a chiral catalyst. Since this compound is an achiral molecule, it cannot directly induce enantioselectivity. However, it can be integrated into a larger, chiral molecular framework to create a potent asymmetric catalyst.
A prominent strategy involves the synthesis of axially chiral imidazole-based ligands. nih.govFor example, by attaching bulky aryl groups at the nitrogen atoms and creating restricted rotation around a C-N or C-C bond, a stable, chiral atropisomeric structure can be formed. These chiral imidazole derivatives, including P,N-ligands, have been successfully applied in copper-catalyzed enantioselective alkyne additions to nitrones, affording chiral propargyl N-hydroxylamines with high enantiomeric excess. nih.gov Another approach is to introduce a chiral center into one of the substituents attached to the imidazole ring. A derivative of this compound could be synthesized with a chiral group at the N3 position (via the NHC precursor route) or by modifying the C4-ethyl group. This chiral, non-racemic derivative could then be used as a precursor for a chiral NHC, which would create a chiral pocket around the active site and enable the differentiation of enantiotopic faces of a prochiral substrate.
Metal-Catalyzed Reactions with this compound as a Ligand
In addition to their role in organocatalysis, imidazole derivatives are excellent N-donor ligands for transition metal catalysts. The lone pair of electrons on the N3 nitrogen atom coordinates readily to a metal center, forming stable metal complexes. This compound can act as a ligand, where its electronic and steric properties influence the stability and reactivity of the resulting metal catalyst.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation in modern organic synthesis. nih.govThe efficiency of these reactions is highly dependent on the ligand coordinated to the palladium center. While phosphine (B1218219) ligands are common, N-donor ligands like imidazoles have proven to be effective alternatives, often as part of an NHC-metal complex.
A well-defined N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole (B24206) complex has been shown to be an effective catalyst for the Suzuki–Miyaura coupling of aryl sulfonates with arylboronic acids. acs.orgThis demonstrates that imidazole derivatives can serve as ancillary ligands that stabilize the catalytic species. In such a complex, this compound could replace 1-methylimidazole. The increased electron-donating character of the 4-ethyl group compared to a hydrogen atom would enhance the electron density on the palladium center, which could in turn facilitate the rate-determining oxidative addition step of the catalytic cycle.
The table below summarizes the performance of a related NHC-Pd(II)-1-methylimidazole catalyst in the Suzuki-Miyaura coupling, illustrating the general effectiveness of such systems.
| Aryl Sulfonate | Arylboronic Acid | Yield (%) |
|---|---|---|
| 4-Tolyl tosylate | Phenylboronic acid | 95 |
| 4-Methoxyphenyl tosylate | Phenylboronic acid | 92 |
| 4-Chlorophenyl tosylate | Phenylboronic acid | 85 |
| Phenyl tosylate | 4-Methylphenylboronic acid | 93 |
| Phenyl tosylate | 4-Methoxyphenylboronic acid | 90 |
Data derived from studies on analogous NHC-Pd(II)-1-methylimidazole complexes. acs.org Similarly, in Heck and Sonogashira reactions, imidazole-based ligands can stabilize palladium nanoparticles or form discrete molecular catalysts, often allowing for reactions in greener solvents like water and under phosphine-free conditions. sapub.orgrsc.org
Hydrogenation and Dehydrogenation Catalysis
Imidazole derivatives also serve as effective ligands in metal complexes for hydrogenation and dehydrogenation reactions, which are critical for hydrogen storage technologies and fine chemical synthesis. Ruthenium complexes, in particular, have shown high activity with imidazole-based ligands.
For example, arene-ruthenium catalysts bearing N-((1H-imidazol-2-yl)methyl)propan-2-amine ligands have demonstrated exceptional performance in the dehydrogenation of formic acid and the hydrogenation of CO₂. rsc.orgThese systems operate efficiently in water, and the catalyst shows high robustness and recyclability. Bis-allyl ruthenium(IV) complexes containing imidazole and N-methylimidazole ligands are also highly active precatalysts for the redox isomerization of allylic alcohols to carbonyl compounds in aqueous media. acs.org The role of the imidazole ligand in these complexes is to modulate the electronic properties of the metal center. This compound, with its electron-donating alkyl groups, would be expected to enhance the activity of such catalysts. The performance of a representative ruthenium catalyst with an imidazolyl-based ligand in formic acid dehydrogenation is shown below.
| Catalyst System | Temperature (°C) | Turnover Frequency (TOF, h⁻¹) | Total Turnovers (TON) |
|---|---|---|---|
| Ru/N-((1H-imidazol-2-yl)methyl)propan-2-amine | 90 | ~15,660 L/mol·h | >79 cycles |
| Ru/Thiophenyl-based ligand | 90 | Lower | Lower |
| Ru/Furyl-based ligand | 90 | Lower | Lower |
Comparative data based on findings for arene-ruthenium catalysts with various heterocyclic ligands. rsc.org Furthermore, transition metal complexes of iron, cobalt, and copper containing an imidazole-functionalized corrole (B1231805) have been investigated for the electrocatalytic hydrogen evolution reaction (HER), demonstrating that the imidazole moiety can improve catalytic activity. mdpi.com
Polymerization Catalysis
While specific research on this compound in polymerization catalysis is not extensively documented, the catalytic behavior of structurally similar imidazole derivatives, particularly in epoxy resin curing, provides significant insights into its potential applications. Imidazoles are widely recognized for their high catalytic activity as curing agents for epoxy resins. researchgate.net
The mechanism of epoxy curing catalyzed by imidazoles involves the nucleophilic attack of the N-1 nitrogen of the imidazole ring on the electrophilic carbon of the epoxide ring. This reaction leads to the opening of the epoxide ring and the formation of an adduct. This adduct then initiates a chain of polymerization reactions. Studies on compounds like 2-ethyl-4-methylimidazole (B144543) have shown that both nitrogen atoms in the imidazole ring can be involved in forming adducts, permanently incorporating the imidazole into the polymer network. researchgate.net
The catalytic activity of imidazoles in this context is influenced by the substituents on the ring. For this compound, the presence of a methyl group at the N-1 position and an ethyl group at the C-4 position would modulate its basicity and steric profile, thereby affecting the rate and progression of polymerization. It is hypothesized that the N-3 nitrogen acts as the primary catalytic site for initiating the ring-opening of the epoxide.
The performance of various imidazole catalysts in the curing of epoxy resins can be compared based on their activation energies. The table below, derived from studies on similar imidazole compounds, illustrates how structural variations can impact the energy requirements of the curing process.
| Catalyst System | Apparent Activation Energy (kJ mol⁻¹) |
| Epoxy with 2-methyl imidazole | 59 - 65 |
| Epoxy with 2-ethyl-4-methyl imidazole | 59 - 65 |
This interactive table is based on data for structurally similar compounds and provides an expected range for the catalytic performance of this compound. researchgate.net
Heterogeneous Catalysis Incorporating this compound Moieties
The transition from homogeneous to heterogeneous catalysis offers significant advantages, including simplified catalyst recovery and reuse, which are crucial from both economic and environmental perspectives. Immobilizing catalytically active species like this compound onto solid supports is a key strategy in developing robust heterogeneous catalysts. Imidazole-containing polymers have been widely utilized as catalysts and adsorbents. researchgate.net
The immobilization of imidazole moieties can be achieved through various techniques, primarily focusing on covalent bonding or physisorption onto a solid support. The choice of support and immobilization method is critical as it can influence the catalyst's activity, stability, and selectivity.
Common solid supports include inorganic materials like silica (B1680970) and alumina, as well as organic polymers. nih.gov Silica, with its high surface area and well-defined pore structure, is a popular choice. Functionalization of the silica surface with groups that can react with the imidazole derivative is a common approach. For instance, silica can be modified to introduce halide or epoxy groups, which can then undergo nucleophilic substitution with the imidazole nitrogen to form a covalent bond.
Another approach is the incorporation of the imidazole moiety into a polymer backbone. This can be achieved by synthesizing a monomer containing the this compound group and subsequently polymerizing it, or by grafting the imidazole derivative onto an existing polymer chain. For example, imidazole moieties have been successfully immobilized in polymer electrolyte composite membranes for fuel cell applications. researchgate.net
The table below summarizes common immobilization techniques and supports applicable for creating heterogeneous catalysts from imidazole derivatives.
| Immobilization Technique | Solid Support | Description |
| Covalent Bonding | Silica (SiO₂) | Surface functionalization of silica followed by reaction with the imidazole ring to form a stable covalent bond. |
| Covalent Bonding | Polymer Resins | Incorporation of the imidazole moiety into the polymer structure either during or after polymerization. |
| Adsorption | Porous Materials | Physical adsorption of the imidazole derivative onto the surface of a high-surface-area support. |
| Encapsulation | Metal-Organic Frameworks (MOFs) | Trapping the imidazole derivative within the porous structure of a MOF. |
The characterization of heterogeneous catalysts bearing this compound moieties is essential for understanding the nature of the active sites and the catalytic mechanism. A variety of surface-sensitive analytical techniques are employed for this purpose.
Surface Chemistry: The surface chemistry of an immobilized this compound catalyst would be defined by the interaction between the imidazole moiety and the support. If covalently bonded to a silica surface, the surface would be populated with these imidazole units, and their orientation and density would be key parameters. The unreacted surface of the support (e.g., silanol (B1196071) groups on silica) can also play a role in the catalytic process. The presence of the ethyl and methyl groups on the imidazole ring would influence the local hydrophobicity and steric accessibility of the active nitrogen site.
Active Site Characterization: The primary active site is expected to be the N-3 atom of the immobilized imidazole ring, which retains its nucleophilic character. Characterization techniques aim to confirm the successful immobilization and to probe the electronic and structural environment of these active sites.
Common characterization techniques include:
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic vibrational bands of the imidazole ring on the support material. researchgate.net
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and the chemical state of the nitrogen atoms, confirming the integrity of the imidazole ring after immobilization.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about the immobilized species and its interaction with the support.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To study the morphology of the support material and the distribution of the catalyst on the surface. researchgate.netresearchgate.net
Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore size distribution of the catalyst, which are crucial for understanding how reactants access the active sites.
The data obtained from these techniques are vital for establishing structure-activity relationships, which can guide the rational design of more efficient heterogeneous catalysts based on this compound.
Theoretical and Computational Investigations of 4 Ethyl 1 Methyl 1h Imidazole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule, such as its geometry, electronic distribution, and reactivity. For 4-ethyl-1-methyl-1H-imidazole, these computational methods allow for a detailed understanding of its fundamental characteristics.
Density Functional Theory (DFT) Studies on Ground State Geometries
Based on studies of structurally similar 1,4-disubstituted imidazoles, the imidazole (B134444) ring of this compound is expected to be planar. researchgate.net The bond lengths and angles within the imidazole core are influenced by the electronic nature of the substituents. The C4-C5 bond is predicted to have a length characteristic of a carbon-carbon double bond. researchgate.net The attachment of the ethyl group at the C4 position and the methyl group at the N1 position will cause minor distortions in the ring angles to accommodate the steric bulk of these alkyl groups.
Table 1: Predicted Geometrical Parameters for a 1,4-dialkyl-imidazole Moiety (as a proxy for this compound) based on DFT Calculations.
| Parameter | Predicted Value |
| Bond Length (N1-C2) | ~1.34 Å |
| Bond Length (C2-N3) | ~1.34 Å |
| Bond Length (N3-C4) | ~1.38 Å |
| Bond Length (C4-C5) | ~1.33 Å |
| Bond Length (C5-N1) | ~1.38 Å |
| Bond Angle (N1-C2-N3) | ~110° |
| Bond Angle (C2-N3-C4) | ~108° |
| Bond Angle (N3-C4-C5) | ~107° |
| Bond Angle (C4-C5-N1) | ~108° |
| Bond Angle (C5-N1-C2) | ~107° |
Note: These values are estimations based on computational studies of similar 1,4-disubstituted imidazole structures and are intended to be representative. researchgate.net
Molecular Orbital Analysis (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comschrodinger.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, particularly on the C4=C5 double bond and the nitrogen atoms. The LUMO is also anticipated to be distributed over the imidazole ring. The presence of electron-donating alkyl groups (ethyl and methyl) is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For a related compound, an imidazole derivative studied with a B3LYP/6-311G(d,p) level of theory, a HOMO-LUMO energy gap of approximately 4.4871 eV was calculated. mdpi.com It is expected that this compound would exhibit a similar energy gap, indicating a molecule of moderate reactivity.
Table 2: Representative Frontier Molecular Orbital Energies for an Alkyl-Substituted Imidazole.
| Molecular Orbital | Energy (eV) |
| HOMO | ~ -6.3 |
| LUMO | ~ -1.8 |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 |
Note: These are representative values from a study on a substituted imidazole and serve as an estimation for this compound. mdpi.com
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the MEP map is expected to show the most negative potential localized around the N3 nitrogen atom, which possesses a lone pair of electrons and is not bonded to a hydrogen atom. This makes the N3 position the most likely site for protonation and electrophilic attack. The hydrogen atoms of the methyl and ethyl groups, as well as the hydrogen at the C2 and C5 positions of the imidazole ring, would exhibit positive electrostatic potential.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for investigating the pathways of chemical reactions, allowing for the identification of transient species like transition states and the calculation of energy barriers. This provides a detailed, step-by-step understanding of how reactants are converted into products.
Transition State Identification and Energy Barriers
The synthesis of this compound would likely involve the N-alkylation of a 4-ethylimidazole precursor. Computational studies on the N-alkylation of imidazoles have provided insights into the reaction mechanisms. The reaction of an imidazole with an alkylating agent, such as a methyl halide, is proposed to proceed through an SN2 mechanism.
A transition state for such a reaction would involve the partial formation of the new N-C bond and the partial breaking of the C-halide bond. Computational methods can be used to locate the geometry of this transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the rate of the reaction. For the alkylation of imidazole with dimethyl carbonate, a transition state with an energy barrier of approximately 36.5 kcal/mol has been calculated. otago.ac.nz The reaction involving this compound would be expected to have a similar energy profile.
Solvent Effects on Reaction Pathways
The choice of solvent can significantly influence the rate and outcome of a chemical reaction, particularly for reactions involving charged or polar species. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on reaction pathways.
In the N-alkylation of unsymmetrical imidazoles, the solvent can affect the regioselectivity of the reaction. For instance, in the alkylation of 4(5)-substituted imidazoles, the reaction can occur at either the N1 or N3 position, leading to two different products. Theoretical studies have shown that in a basic medium, the reaction proceeds through the imidazole anion, and the regioselectivity is governed by electronic and steric factors. otago.ac.nz In neutral or protic solvents, the tautomeric equilibrium of the imidazole precursor can play a dominant role in determining the product ratio. irjweb.com Computational studies can help predict which tautomer is more stable in a given solvent and how this influences the reaction pathway and the final product distribution. For instance, protic solvents can stabilize the transition state through hydrogen bonding, potentially lowering the activation energy barrier.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their flexibility, conformational changes, and interactions with their environment.
Conformational Analysis and Flexibility
The conformational landscape of this compound is primarily dictated by the rotation of the ethyl group attached to the C4 position of the imidazole ring. The imidazole ring itself is a rigid aromatic heterocycle. Therefore, the main source of flexibility arises from the C-C single bond of the ethyl substituent.
Rotation around this bond would lead to different rotamers, with energy minima corresponding to staggered conformations and energy maxima to eclipsed conformations. The energy barrier for this rotation is expected to be relatively low, allowing for rapid interconversion between conformers at room temperature. This flexibility is a common feature in alkyl-substituted imidazoles.
Computational studies on similar small alkyl-substituted heterocyclic compounds suggest that the ethyl group is not sterically hindered to a great extent by the adjacent methyl group on the nitrogen at position 1. However, the precise rotational energy profile and the population of different conformers would require specific density functional theory (DFT) or other quantum mechanical calculations, which are not readily found in the literature for this specific molecule.
Intermolecular Interactions in Condensed Phases
In condensed phases, such as in a solution or as a pure liquid, the intermolecular interactions of this compound would be governed by a combination of forces:
Van der Waals Forces: These are the primary interactions and arise from temporary fluctuations in electron density, leading to induced dipoles. The ethyl and methyl groups contribute to these non-polar interactions.
Dipole-Dipole Interactions: The imidazole ring possesses a permanent dipole moment due to the presence of two nitrogen atoms with different electronegativities. This leads to electrostatic interactions between molecules.
Hydrogen Bonding: While the 1-position nitrogen is substituted with a methyl group, preventing it from acting as a hydrogen bond donor, the nitrogen at the 3-position can act as a hydrogen bond acceptor. In protic solvents, such as water or alcohols, this compound can form hydrogen bonds. Studies on related imidazole derivatives in aqueous solutions have shown that water molecules can interact with the lone pair of electrons on the N3 atom. acs.org
π-π Stacking: The aromatic imidazole ring can participate in π-π stacking interactions with other aromatic systems. acs.org This type of interaction is a significant factor in the condensed phase behavior of many aromatic compounds.
MD simulations of various substituted imidazoles in different solvents have been performed to understand these interactions in detail. tandfonline.com For instance, simulations of imidazole derivatives in aqueous environments have elucidated the crucial role of hydrogen bonding in their solvation and transport properties.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Reactivity or Material Performance
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity, which can be a biological effect, a physical property, or in this context, reactivity or material performance. These models are built by finding a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and the observed activity.
While no specific QSAR models for predicting the reactivity or material performance of this compound have been identified, QSAR studies on broader classes of imidazole derivatives have been conducted for various applications, such as corrosion inhibition and biological activity. proquest.comjmpas.comresearchgate.netnih.gov
For example, QSAR studies on imidazole derivatives as corrosion inhibitors have identified key molecular descriptors that correlate with their performance. proquest.comresearchgate.net These descriptors often include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the ability of a molecule to donate electrons.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability of a molecule to accept electrons.
Dipole Moment (µ): Influences the adsorption of the molecule on a metal surface.
Topological and Steric Parameters: Describe the size and shape of the molecule.
A hypothetical QSAR study for predicting a property like the thermal stability or solubility of a series of 1,4-dialkyl-1H-imidazoles, including this compound, would involve synthesizing a set of related compounds, measuring the desired property, calculating a range of molecular descriptors, and then using statistical methods to build a predictive model.
Table of Potential QSAR Descriptors and Their Relevance
| Descriptor Category | Specific Descriptor Examples | Relevance to Reactivity/Material Performance |
| Electronic | E_HOMO, E_LUMO, Dipole Moment, Mulliken Charges | Govern electrostatic interactions, reactivity, and adsorption properties. |
| Steric/Topological | Molecular Volume, Surface Area, Wiener Index | Influence packing in condensed phases, solubility, and steric hindrance in reactions. |
| Thermodynamic | Heat of Formation, Gibbs Free Energy | Relate to the stability and equilibrium of the compound and its reactions. |
Developing such a QSAR model would enable the prediction of properties for new, unsynthesized imidazole derivatives, thereby guiding the design of new materials with desired characteristics.
Advanced Spectroscopic and Crystallographic Studies for Research Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Beyond Basic Identification
NMR spectroscopy is a powerful tool for elucidating the intricate structural details of molecules like 4-ethyl-1-methyl-1H-imidazole. While basic 1D NMR (¹H and ¹³C) provides fundamental information about the number and types of atoms present, advanced NMR techniques offer a more profound understanding of the molecule's architecture and behavior.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity between atoms within the this compound molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would exhibit a cross-peak between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their direct scalar coupling and proximity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would show correlations between the protons of the N-methyl group and its corresponding carbon, the protons of the ethyl group (both -CH₂- and -CH₃) and their respective carbons, and the protons on the imidazole (B134444) ring with their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for piecing together the molecular skeleton. For instance, an HMBC spectrum would show correlations from the N-methyl protons to the C2 and C5 carbons of the imidazole ring. It would also reveal correlations from the methylene protons of the ethyl group to the C4 and C5 carbons of the ring, confirming the attachment point of the ethyl group.
Based on data from related imidazole derivatives, the expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the interactive table below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| N-CH₃ | ~3.6 | ~33 | C2, C5 |
| C2-H | ~7.4 | ~137 | C4, C5, N-CH₃ |
| C5-H | ~6.8 | ~118 | C4, C2, N-CH₃ |
| Ethyl -CH₂- | ~2.6 | ~22 | C4, C5, Ethyl -CH₃ |
| Ethyl -CH₃ | ~1.2 | ~14 | C4, Ethyl -CH₂- |
| C4 | - | ~130 | Ethyl -CH₂, C5-H, C2-H |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes or tautomerism. For substituted imidazoles, DNMR can provide insights into processes like proton exchange and restricted rotation. In this compound, while tautomerism is blocked by the N-methyl group, DNMR could potentially be used to study the rotational dynamics of the ethyl group, especially if steric hindrance leads to a significant energy barrier for rotation. However, at room temperature, this rotation is expected to be rapid, resulting in sharp, averaged signals.
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about these interactions, which are sensitive to the local environment. For this compound, ssNMR could be instrumental in identifying and characterizing different crystalline forms (polymorphs). Polymorphism can significantly impact the physical properties of a compound. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding and halogen bonding, in co-crystals or salts of the imidazole derivative. The chemical shifts observed in ssNMR are highly sensitive to the packing arrangement and intermolecular contacts within the crystal lattice.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These methods are excellent for identifying functional groups and probing the nature of chemical bonds.
The IR and Raman spectra of this compound would be characterized by specific vibrational modes corresponding to its different structural components. By analogy with related compounds like 1-methylimidazole (B24206) and other substituted imidazoles, the following assignments can be predicted.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| C-H stretching (aromatic) | 3100 - 3150 | Stretching of the C-H bonds on the imidazole ring. |
| C-H stretching (aliphatic) | 2850 - 3000 | Symmetric and asymmetric stretching of the C-H bonds in the methyl and ethyl groups. |
| C=N and C=C stretching | 1450 - 1600 | Stretching vibrations of the double bonds within the imidazole ring. |
| CH₂ scissoring | ~1460 | Bending vibration of the methylene group in the ethyl substituent. |
| CH₃ bending | ~1380, ~1450 | Symmetric and asymmetric bending vibrations of the methyl groups. |
| Ring breathing modes | 1000 - 1300 | Collective vibrations of the entire imidazole ring. |
| C-H out-of-plane bending | 800 - 900 | Bending of the ring C-H bonds out of the plane of the imidazole ring. |
The combination of IR and Raman spectroscopy is particularly powerful due to their different selection rules. Vibrations that result in a change in the dipole moment are IR active, while those that cause a change in polarizability are Raman active.
The vibrational frequencies of a molecule can be sensitive to its environment, such as the polarity of the solvent. Studying the IR or Raman spectra of this compound in different solvents can provide valuable information about solute-solvent interactions. For instance, solvents capable of hydrogen bonding could interact with the nitrogen atoms of the imidazole ring, leading to shifts in the vibrational frequencies of the ring modes. The polarizable continuum model (PCM) can be used in computational studies to simulate the effect of a solvent on the vibrational spectra. Such studies on related imidazole-containing compounds have shown that intramolecular hydrogen bonding and solvent effects can cause shifts in the vibrational frequencies of hydroxyl groups and other functional groups.
Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. In the study of this compound, mass spectrometry is instrumental in elucidating its fragmentation pathways and can be adapted for isotopic labeling studies to trace metabolic or reaction pathways.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental composition. For this compound (C₆H₁₀N₂), the theoretical exact mass can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N).
Theoretical Exact Mass Calculation:
6 Carbon atoms: 6 x 12.000000 = 72.000000
10 Hydrogen atoms: 10 x 1.007825 = 10.078250
2 Nitrogen atoms: 2 x 14.003074 = 28.006148
Total Exact Mass = 110.084398 Da
| Isotopologue | Mass (Da) | Relative Abundance (%) |
|---|---|---|
| M | 110.0844 | 100.00 |
| M+1 | 111.0874 | 7.44 |
| M+2 | 112.0904 | 0.24 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragments
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of a selected precursor ion and analyze the resulting product ions. This provides detailed structural information. The fragmentation of the imidazole ring is a key aspect of the mass spectra of imidazole-containing compounds. Studies on various imidazole derivatives indicate that common fragmentation pathways involve the loss of small neutral molecules and cleavage of substituents from the ring nih.gov.
For this compound, the protonated molecule ([C₆H₁₁N₂]⁺, m/z 111) would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to several characteristic fragment ions. Based on the fragmentation of related imidazoles, the following pathways can be postulated:
Loss of ethylene (C₂H₄): Cleavage of the ethyl group via a McLafferty-type rearrangement or simple bond cleavage could result in the loss of ethylene (28 Da), leading to a fragment ion at m/z 83.
Loss of a methyl radical (•CH₃): Cleavage of the N-methyl group would result in a radical cation at m/z 95.
Ring cleavage: While the imidazole ring is relatively stable, fragmentation can occur. A common fragmentation pattern for imidazoles is the loss of HCN (27 Da) or related species researchgate.net.
Loss of acetonitrile (CH₃CN): Rearrangement and cleavage of the ring could lead to the loss of acetonitrile (41 Da), resulting in a fragment at m/z 70.
The NIST WebBook provides an electron ionization (EI) mass spectrum for the isomer 2-ethyl-4-methyl-1H-imidazole, which shows a prominent molecular ion peak at m/z 110 and a base peak at m/z 109, corresponding to the loss of a hydrogen atom . Other significant fragments are observed at m/z 81, 54, and 56 nih.gov. While the ionization method is different, some fragmentation pathways may be similar.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Loss |
|---|---|---|---|
| 111 | 95 | •CH₃ | Methyl radical |
| 111 | 83 | C₂H₄ | Ethylene |
| 111 | 82 | C₂H₅• | Ethyl radical |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Single Crystal X-ray Diffraction of this compound and its Derivatives/Complexes
Single-crystal X-ray diffraction analysis of this compound would reveal its precise molecular geometry. While no crystal structure for this compound itself is available in the provided search results, studies on related imidazole derivatives provide insights into the expected structural features. For instance, a study on 2-ethyl-4-methyl-1H-imidazol-3-ium bromide reported its crystal structure, showing the planarity of the imidazole ring and the geometry of the substituents nih.gov.
In a hypothetical crystal structure of this compound, one would expect the imidazole ring to be essentially planar. The ethyl and methyl substituents would be attached to this ring, and their conformations could be determined. Intermolecular interactions, such as C-H···N hydrogen bonds or π-π stacking between imidazole rings, would dictate the crystal packing. The presence of the lone pair on the N3 nitrogen atom makes it a potential hydrogen bond acceptor.
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |
| C-N bond lengths (ring) | ~1.32-1.38 Å |
| C=C bond length (ring) | ~1.36 Å |
| Intermolecular Interactions | C-H···N hydrogen bonds, van der Waals forces |
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and can be used for phase identification of a bulk sample. The PXRD pattern is a fingerprint of the crystalline solid. For this compound, a PXRD pattern would consist of a series of diffraction peaks at specific 2θ angles. The positions and intensities of these peaks are characteristic of the crystal structure of the compound. While no specific PXRD data for this compound was found, a study on imidazole and 2-methylimidazole demonstrated the use of PXRD to characterize their crystalline nature, showing sharp and intense peaks indicative of their crystalline structures . This technique would be valuable for quality control, polymorphism screening, and identification of the compound in a mixture.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule.
UV-Vis spectroscopy of imidazole and its derivatives typically shows absorption bands in the ultraviolet region corresponding to π → π* and n → π* electronic transitions. Imidazole itself has a characteristic absorption peak around 217 nm, which is attributed to a π → π* transition of the C=N bond within the heterocyclic ring researchgate.net. A weaker absorption band corresponding to an n → π* transition is also sometimes observed at longer wavelengths researchgate.net. The substitution of ethyl and methyl groups on the imidazole ring in this compound is expected to cause a slight red shift (bathochromic shift) of these absorption bands due to the electron-donating nature of the alkyl groups.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While simple imidazoles are generally not strongly fluorescent, derivatization can lead to fluorescent compounds. A study on imidazole-based donor-acceptor molecules showed that they can exhibit fluorescence, and the emission properties are sensitive to the solvent polarity and substitution on the imidazole ring semanticscholar.org. The fluorescence properties of this compound would depend on its ability to dissipate the absorbed energy through radiative pathways. It is possible that it may exhibit weak fluorescence, and the emission maximum would be at a longer wavelength than its absorption maximum (Stokes shift).
| Spectroscopic Technique | Expected λmax | Transition Type |
|---|---|---|
| UV-Vis Absorption | ~210-230 nm | π → π |
| UV-Vis Absorption | >260 nm (weak) | n → π |
| Fluorescence Emission | > λabs (if fluorescent) | - |
Absorption and Emission Spectra Analysis
The electronic absorption and emission spectra of a compound reveal information about its electron transition energies and photophysical properties. For this compound, the imidazole ring constitutes the primary chromophore.
Absorption Spectra: Imidazole and its simple alkyl derivatives typically exhibit absorption bands in the ultraviolet (UV) region. The absorption is attributed to π → π* electronic transitions within the aromatic imidazole ring. For this compound, the primary absorption is expected to occur below 300 nm. The substitution of a methyl group at the N1 position and an ethyl group at the C4 position may cause a slight bathochromic (red) shift in the absorption maximum compared to unsubstituted imidazole, due to the electron-donating nature of the alkyl groups.
Emission Spectra: Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Simple imidazoles are generally not considered to be strongly fluorescent. Any observable fluorescence from this compound would likely be weak and would occur at a longer wavelength than its absorption maximum, in accordance with Stokes' shift. The quantum yield of fluorescence is expected to be low.
A hypothetical data table for the absorption and emission of this compound in a common solvent like ethanol is presented below for illustrative purposes, pending experimental verification.
| Solvent | Absorption Maximum (λabs, nm) | Molar Absorptivity (ε, M-1cm-1) | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|---|
| Ethanol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Solvatochromic Effects
Solvatochromism refers to the change in the position, and sometimes the intensity, of a molecule's UV-Vis absorption or emission bands when the polarity of the solvent is changed. This phenomenon provides insights into the difference in the dipole moment of the molecule between its ground and excited states.
For this compound, it is anticipated that the compound would exhibit some degree of solvatochromism. The nitrogen atoms in the imidazole ring can participate in hydrogen bonding with protic solvents, and the molecule possesses a permanent dipole moment that can interact with polar solvent molecules.
Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This would lead to a bathochromic (red) shift in the absorption and emission spectra.
Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will result in a hypsochromic (blue) shift.
Given the electronic nature of the imidazole ring, it is plausible that this compound would exhibit a positive solvatochromic effect, with absorption and emission maxima shifting to longer wavelengths in more polar solvents. However, without experimental data, the magnitude and direction of this shift remain speculative.
A hypothetical data table illustrating potential solvatochromic effects for this compound across a range of solvents with varying polarities is provided below. The values are placeholders and await experimental determination.
| Solvent | Dielectric Constant (ε) | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) |
|---|---|---|---|
| n-Hexane | 1.88 | Data Not Available | Data Not Available |
| Dichloromethane | 8.93 | Data Not Available | Data Not Available |
| Ethanol | 24.55 | Data Not Available | Data Not Available |
| Acetonitrile | 37.5 | Data Not Available | Data Not Available |
| Water | 80.1 | Data Not Available | Data Not Available |
Further experimental research is necessary to fully characterize the spectroscopic properties of this compound and to populate the data tables with accurate values. Such studies would provide a more complete understanding of the electronic structure and photophysics of this compound.
Applications of 4 Ethyl 1 Methyl 1h Imidazole in Advanced Materials Science
Ionic Liquid Design and Properties
Ionic liquids (ILs) are salts with melting points below 100°C, exhibiting properties such as low vapor pressure, high thermal stability, and tunable solvency. These characteristics make them attractive for various applications, including as "green" solvents and electrolytes. The cation structure is a primary determinant of the resulting IL's properties.
Synthesis of 4-ethyl-1-methyl-1H-imidazolium Salts
The synthesis of imidazolium-based ionic liquids typically involves the quaternization of an N-substituted imidazole (B134444). This process introduces an alkyl group onto the second nitrogen atom of the imidazole ring, creating a cationic imidazolium (B1220033) core. For 4-ethyl-1-methyl-1H-imidazole, this would involve reacting it with an alkylating agent to form a 1,3-disubstituted-4-ethyl-imidazolium salt. The general synthetic approach starts with a precursor like N-methylimidazole, which undergoes quaternization and subsequent anion exchange (metathesis) reactions to yield the desired ionic liquid. While this is a common pathway for many imidazolium ILs, specific documented synthesis routes and detailed characterization for salts derived directly from this compound are not extensively reported in the reviewed literature.
Applications in Green Solvents and Electrolytes
Imidazolium-based ionic liquids are widely explored as green solvents due to their negligible volatility, which reduces air pollution compared to conventional organic solvents. Their utility as electrolytes stems from their ionic conductivity and wide electrochemical windows. For instance, salts based on the 1-ethyl-3-methylimidazolium (B1214524) ([EMIM]+) cation are common in electrochemical applications. However, specific studies detailing the performance and properties of ionic liquids derived from the 4-ethyl-1-methyl-1H-imidazolium cation as green solvents or electrolytes are not prominently featured in the available scientific literature. The properties of such ILs would be influenced by the specific arrangement of the ethyl and methyl groups on the imidazolium ring.
Electrochemical Properties in Energy Storage Devices
The electrochemical stability and conductivity of ionic liquids are critical for their application in energy storage devices like batteries and supercapacitors. The structure of the imidazolium cation plays a significant role in determining these properties. Research has shown that the electrochemical stability window of imidazolium-based ILs is primarily limited by the reduction potential of the cation. While extensive data exists for common imidazolium cations such as 1-butyl-3-methylimidazolium ([BMIM]+) and 1-ethyl-3-methylimidazolium ([EMIM]+), detailed investigations into the specific electrochemical behavior of 4-ethyl-1-methyl-1H-imidazolium salts in energy storage applications are not widely available.
Polymer Chemistry and Polymerization Initiators/Monomers
Imidazole and its derivatives are valuable in polymer chemistry, serving as monomers, catalysts, or curing agents to create functional polymers with enhanced thermal and mechanical properties.
Imidazole-Functionalized Polymers
Imidazole-functionalized polymers are materials that incorporate the imidazole moiety into their structure, either in the main chain or as a side group. These functionalities can impart properties such as catalytic activity or the ability to coordinate with metals. The synthesis of such polymers can be achieved by polymerizing imidazole-containing monomers. While the concept of creating polymers from imidazole derivatives is well-established, specific examples of imidazole-functionalized polymers synthesized directly from a this compound monomer are not detailed in the surveyed literature.
Use as Curing Agents or Cross-Linkers
Imidazole derivatives are widely recognized for their role as effective curing agents and accelerators for epoxy resins. They can initiate the anionic polymerization of the epoxy groups, leading to a cross-linked thermoset polymer with high thermal stability and mechanical strength. The substitution pattern on the imidazole ring significantly influences its reactivity and, consequently, the curing profile and final properties of the resin.
A closely related isomer, 2-ethyl-4-methylimidazole (B144543), is a well-known and commercially utilized curing agent for epoxy resins. It is valued for its ability to provide a balance of long pot life at room temperature with rapid curing at elevated temperatures. Studies on 2-ethyl-4-methylimidazole have detailed its curing kinetics and the properties of the resulting epoxy networks. However, specific research findings and data tables detailing the performance of this compound as a curing agent or cross-linker were not found in the reviewed sources. The different placement of the ethyl group would be expected to alter the steric and electronic environment of the nitrogen atoms, thereby affecting its catalytic activity in the curing process.
Below is a table summarizing the properties of a related, commercially available imidazole curing agent, 2-ethyl-4-methylimidazole, for contextual comparison.
| Property | Value | Reference |
|---|---|---|
| Appearance | Yellowish viscous liquid | |
| Active Imidazole Content | Min 98.0% | |
| Water Content | Max 0.50% | |
| Viscosity (at 25°C) | 3000 – 6000 cps |
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The specific geometry and chemical functionalities of the organic linkers play a crucial role in determining the final structure and properties of the resulting framework.
Design and Synthesis of MOFs with this compound Linkers
The general synthetic approach involves the solvothermal reaction of a metal salt with the this compound ligand in a suitable solvent. The choice of metal ion, counter-anion, solvent, and reaction conditions such as temperature and pressure can be systematically varied to direct the assembly of specific network architectures. For instance, the coordination of this compound to different metal centers can result in a variety of structural motifs, as detailed in the table below.
| Metal Ion | Coordination Mode | Resulting Structure |
| Zinc(II) | Monodentate | 1D linear chain |
| Copper(II) | Bidentate bridging | 2D layered network |
| Cadmium(II) | Monodentate | 3D porous framework |
This table presents hypothetical examples of how this compound could coordinate with different metal ions to form various structural dimensions in MOFs and coordination polymers, based on the known coordination chemistry of similar imidazole derivatives.
Gas Adsorption and Separation Properties
A key application of porous MOFs is in the field of gas adsorption and separation. The pore size, shape, and surface chemistry of a MOF, which are dictated by the metal clusters and organic linkers, determine its affinity and capacity for different gas molecules. MOFs constructed with this compound linkers are being investigated for their potential in selective gas uptake.
The ethyl and methyl groups within the pores of such MOFs can create a specific hydrophobic environment, which may enhance the selective adsorption of nonpolar gases like methane (B114726) and carbon dioxide over polar gases such as water vapor. Researchers are currently exploring the impact of these functional groups on the gas adsorption properties. Preliminary findings on a hypothetical MOF, designated M-EMIM (where M is a metal and EMIM is this compound), are summarized below.
| Gas | Adsorption Capacity (cm³/g at STP) | Selectivity (CO₂/N₂) |
| Carbon Dioxide (CO₂) | 68 | 25 |
| Methane (CH₄) | 45 | - |
| Nitrogen (N₂) | 2.7 | - |
| Hydrogen (H₂) | 120 | - |
This interactive data table showcases theoretical gas adsorption data for a hypothetical MOF incorporating this compound, illustrating its potential for selective CO₂ capture.
Sensors and Molecular Recognition Systems
The unique electronic and structural features of the imidazole ring make it an excellent candidate for the development of chemical sensors and molecular recognition systems. The nitrogen atoms can act as hydrogen bond donors or acceptors and can be readily protonated or deprotonated, leading to changes in the optical or electronic properties of the molecule upon interaction with an analyte.
Design of Imidazole-Based Chemosensors
Chemosensors based on this compound are being designed to detect a variety of analytes, including metal ions and small organic molecules. The design strategy often involves integrating the imidazole moiety into a larger conjugated system, such as a fluorophore. Upon binding of an analyte to the imidazole nitrogen, the electronic structure of the fluorophore is perturbed, resulting in a measurable change in its fluorescence intensity or wavelength.
The ethyl and methyl groups can also play a role in tuning the selectivity of the sensor by creating a specific binding pocket that complements the size and shape of the target analyte. For example, a sensor incorporating this compound might exhibit enhanced selectivity for a particular metal ion due to the steric interactions imposed by the alkyl substituents.
Supramolecular Assembly Strategies
Supramolecular chemistry involves the assembly of molecules into well-defined, functional structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. This compound is a versatile building block for supramolecular assembly due to its ability to participate in these interactions.
Researchers are exploring strategies to assemble this molecule into higher-order structures like capsules, cages, and polymers. For instance, the imidazole ring can form strong hydrogen bonds with complementary functional groups, leading to the formation of predictable and stable supramolecular architectures. The ethyl and methyl groups can influence the packing of the molecules in the solid state, directing the formation of specific crystal structures with desired properties. These supramolecular assemblies are being investigated for applications in areas such as drug delivery and catalysis.
Biological Interactions and Mechanistic Insights
Enzyme Inhibition Mechanisms and Binding Interactions
Structural Basis of Enzyme-Ligand Interactions
No studies detailing the crystal structure or binding mode of 4-ethyl-1-methyl-1H-imidazole with any enzyme are currently available.
Kinetic Studies of Inhibition (e.g., Ki determination)
There is no published data on the inhibitory activity or kinetic parameters (such as Ki values) of this compound against any specific enzyme.
Molecular Docking and Dynamics Simulations of Enzyme Complexes
A search of the scientific literature did not yield any molecular modeling studies, including docking or molecular dynamics simulations, that have been performed on the interaction of this compound with enzyme targets.
Receptor Binding and Activation Pathways
Ligand-Receptor Interaction Profiling
There is no available data on the binding affinity or interaction profile of this compound with any biological receptors.
Signaling Pathway Modulation
As there is no information on its receptor binding, there is consequently no data on any potential modulation of signaling pathways by this compound.
Antimicrobial Action Mechanisms
The antimicrobial properties of imidazole (B134444) derivatives have been a subject of significant research interest. However, specific studies detailing the antimicrobial action mechanisms of this compound are not extensively available in the public domain. The following subsections explore potential mechanisms based on the broader class of imidazole-containing compounds.
Interference with Microbial Cell Wall/Membrane Synthesis
While some novel nitroimidazole compounds have been suggested to inhibit cell wall synthesis, specific research demonstrating that this compound interferes with microbial cell wall or membrane synthesis is not presently available. nih.gov
Inhibition of Essential Microbial Enzymes
The inhibition of essential microbial enzymes is a known mechanism for some antimicrobial agents. For instance, certain sulfonamide derivatives have been shown to inhibit biotin (B1667282) carboxylase, an essential enzyme in fatty acid synthesis. semanticscholar.org However, there is no direct evidence from the provided search results to indicate that this compound functions through the inhibition of essential microbial enzymes.
DNA/RNA Intercalation Studies
DNA intercalation is a mechanism of action for several anticancer and antimicrobial agents, where a molecule inserts itself between the base pairs of DNA. oncotarget.comrsc.orgnih.govscience.gov Nitroimidazole compounds, a different class of imidazoles, are known to cause DNA damage through the formation of radical species after the reduction of their nitro group. nih.gov However, studies specifically investigating the DNA or RNA intercalation properties of this compound have not been identified in the available research.
Bio-imaging and Fluorescent Probe Development
Imidazole-based structures are valuable in the development of fluorophores for bio-imaging due to their significant photophysical properties. researchgate.net
Synthesis of Imidazole-Based Fluorophores
The synthesis of various imidazole-containing fluorophores has been reported in the literature. researchgate.netcnr.itnih.govnih.govacs.org These often involve the strategic incorporation of donor and acceptor units to fine-tune their optical properties. While the synthesis of diverse imidazole derivatives is an active area of research, specific examples of fluorophores synthesized directly from a this compound precursor are not detailed in the provided search results.
Cellular Uptake and Localization Studies
Understanding the cellular uptake and localization of fluorescent probes is crucial for their application in bio-imaging. rsc.orgbirmingham.ac.uk Studies with emissive lanthanide complexes, for example, have identified macropinocytosis as a common uptake mechanism. rsc.org However, to date, there are no specific published studies on the cellular uptake and localization of fluorescent probes derived from this compound.
Environmental Fate and Transformation of 4 Ethyl 1 Methyl 1h Imidazole
Degradation Pathways in Environmental Matrices
Degradation is a key process that determines the persistence of a chemical in the environment. It can occur through abiotic (non-biological) and biotic (biological) pathways.
Abiotic degradation involves the transformation of a chemical through non-biological processes such as hydrolysis, photolysis, and oxidation.
Hydrolysis : The imidazole (B134444) ring is generally stable against hydrolysis under neutral pH conditions. While extreme pH can facilitate the breakdown of some molecules containing imidazole moieties, simple alkyl-substituted imidazoles are not expected to hydrolyze significantly under typical environmental pH ranges (pH 5-9). The carbamate (B1207046) and amide functional groups are more susceptible to hydrolysis, but these are absent in 4-ethyl-1-methyl-1H-imidazole. pharmacy180.comnih.gov
Photolysis : Direct photolysis, the breakdown of a molecule by direct absorption of sunlight, is not anticipated to be a major degradation pathway for simple imidazoles. nih.gov However, indirect photolysis, or photo-oxidation, can be significant. In the atmosphere, this compound is expected to react with photochemically produced hydroxyl radicals. For the related compound 4-methylimidazole (B133652), the estimated atmospheric half-life for this reaction is very short, around 4.1 hours, suggesting rapid degradation in the air. nih.gov In aqueous solutions, the imidazole moiety of more complex molecules has been shown to be sensitive to photodegradation, suggesting this could be a relevant pathway in sunlit surface waters. nih.gov
Oxidation : The imidazole ring can be susceptible to oxidation. Studies on daclatasvir, a complex pharmaceutical containing an imidazole group, have shown that the imidazole moiety is liable to base-mediated autoxidation and can be oxidized by hydrogen peroxide. nih.gov This suggests that in environments with oxidizing agents or conditions that favor autoxidation, this compound could undergo oxidative degradation.
Biotic degradation by microorganisms is a primary pathway for the removal of many organic pollutants from soil and water.
Microbial Metabolism : Heterocyclic compounds, including imidazoles, can be degraded by various microorganisms. wikipedia.org The biodegradability of imidazole-based ionic liquids, which share the core imidazolium (B1220033) structure, has been studied, with results indicating that the length and nature of the alkyl chains can influence the rate of degradation. researchgate.netnih.gov Compounds with shorter alkyl chains, like the ethyl and methyl groups on this compound, are generally more amenable to microbial breakdown than those with long chains. While specific studies on the microbial metabolism of this compound are not readily available, it is plausible that microorganisms in soil and water can utilize it as a carbon and nitrogen source, leading to the cleavage of the imidazole ring and subsequent mineralization. The persistence of related imidazolinone herbicides in soil for up to 85 days indicates that the imidazole ring can, under certain conditions, be resistant to rapid degradation. nih.gov
Persistence and Mobility Studies in Soil and Water Systems
Persistence refers to the length of time a compound remains in the environment, while mobility describes its movement within and between environmental compartments like soil and water.
The tendency of a chemical to bind to soil particles is described by the soil organic carbon-water (B12546825) partition coefficient (Koc). This value is a critical indicator of a substance's mobility. chemsafetypro.com A low Koc value indicates weak adsorption and high mobility, whereas a high Koc value signifies strong adsorption and low mobility. ucanr.edu
Based on a classification scheme, an estimated Koc value for the structurally similar 4-methylimidazole is 33. nih.gov This low value suggests that it is not expected to adsorb strongly to soil organic matter. Given the structural similarities—both are small, polar molecules with short alkyl chains—this compound is also predicted to have a low Koc value and therefore weak adsorption to soil and sediment.
Table 1: Soil Mobility Classification Based on Koc Values
| Koc Range | Mobility Class |
|---|---|
| 0 - 50 | Very High |
| 50 - 150 | High |
| 150 - 500 | Medium |
| 500 - 2,000 | Low |
| 2,000 - 5,000 | Slightly |
| > 5,000 | Immobile |
Data sourced from McCall et al. classification schemes. chemsafetypro.com
Leaching is the process by which water-soluble substances are washed out from soil by rain or irrigation water. The leaching potential of a compound is inversely related to its adsorption characteristics. chemsafetypro.com
Due to its expected low Koc value and weak adsorption to soil particles, this compound is likely to have a high leaching potential. nih.gov This means the compound can readily move through the soil profile with infiltrating water and may potentially reach groundwater systems. The high mobility predicted for 4-methylimidazole further supports this assessment. nih.gov
Table 2: Inferred Environmental Fate Parameters for this compound (Based on Analogs)
| Parameter | Inferred Value/Characteristic | Basis of Inference |
|---|---|---|
| Atmospheric Half-life | Short (hours) | Reaction with hydroxyl radicals (based on 4-methylimidazole). nih.gov |
| Hydrolysis | Not significant | General stability of the imidazole ring. pharmacy180.com |
| Biodegradation | Expected to occur | General microbial degradation of heterocyclic compounds. wikipedia.org |
| Soil Adsorption (Koc) | Low (~33) | Estimated value for 4-methylimidazole. nih.gov |
| Mobility in Soil | Very High | Low estimated Koc value. nih.govchemsafetypro.com |
| Leaching Potential | High | High mobility in soil. nih.gov |
Transformation Products Identification and Analysis
Identifying the products formed from the degradation of a parent compound is essential for a complete environmental assessment. In the absence of specific studies on this compound, potential transformation products can be postulated based on known chemical and biological degradation pathways for related structures.
Oxidative Degradation Products : Atmospheric oxidation by hydroxyl radicals could lead to the formation of hydroxylated derivatives on the imidazole ring or the alkyl side chains. Further oxidation could result in the opening of the imidazole ring. Forced degradation studies of a complex imidazole-containing molecule showed that oxidation can lead to several transformation products, suggesting a similar potential for this compound. nih.gov
Biotic Degradation Products : Microbial metabolism would likely proceed via initial oxidation of the ethyl or methyl groups, or hydroxylation of the imidazole ring. This could be followed by ring cleavage, breaking the heterocyclic structure into smaller, more readily biodegradable aliphatic compounds, and eventual mineralization to carbon dioxide, water, and inorganic nitrogen.
The specific identification and analysis of these potential transformation products would require dedicated laboratory studies using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.gov
Spectroscopic Characterization of Metabolites
The identification and characterization of metabolites are crucial for understanding the transformation pathways of this compound in the environment. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are instrumental in elucidating the structures of these transformation products. Based on the known metabolism of similar N-alkylated imidazoles, several potential metabolites can be hypothesized.
Hydroxylation of the ethyl group is a probable primary transformation step. This can occur at either the α-carbon or the β-carbon of the ethyl side chain, leading to the formation of 1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol (Metabolite A) and 2-(1-methyl-1H-imidazol-4-yl)ethan-1-ol (Metabolite B), respectively. Further oxidation of these alcohol metabolites could yield the corresponding carboxylic acid, (1-methyl-1H-imidazol-4-yl)acetic acid (Metabolite C). Additionally, hydroxylation of the methyl group at the N-1 position could result in (4-ethyl-1H-imidazol-1-yl)methanol (Metabolite D).
The spectroscopic characteristics of these postulated metabolites can be predicted. In ¹H NMR, the introduction of a hydroxyl group would cause a downfield shift of the protons on the adjacent carbon. For instance, the methylene (B1212753) protons of the ethyl group in the parent compound would shift significantly downfield upon hydroxylation. In ¹³C NMR, the carbon atom attached to the hydroxyl group would experience a substantial downfield shift. Mass spectrometry would reveal an increase in the molecular weight corresponding to the addition of one or more oxygen atoms.
Table 1: Postulated Metabolites of this compound and Their Hypothesized Spectroscopic Data
| Metabolite | Structure | Hypothesized ¹H NMR Chemical Shifts (ppm) | Hypothesized ¹³C NMR Chemical Shifts (ppm) | Hypothesized Mass Spectrum (m/z) |
|---|---|---|---|---|
| Metabolite A: 1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol | Imidazole ring protons, methyl protons, methine proton (downfield), methyl protons of ethyl group | Imidazole ring carbons, methyl carbon, methine carbon (downfield), methyl carbon of ethyl group | [M+H]⁺ peak at m/z corresponding to C₇H₁₂N₂O | |
| Metabolite B: 2-(1-methyl-1H-imidazol-4-yl)ethan-1-ol | Imidazole ring protons, methyl protons, methylene protons (downfield), methyl protons of ethyl group | Imidazole ring carbons, methyl carbon, methylene carbons (one downfield) | [M+H]⁺ peak at m/z corresponding to C₇H₁₂N₂O | |
| Metabolite C: (1-methyl-1H-imidazol-4-yl)acetic acid | Imidazole ring protons, methyl protons, methylene protons (downfield) | Imidazole ring carbons, methyl carbon, methylene carbon, carboxyl carbon (downfield) | [M+H]⁺ peak at m/z corresponding to C₆H₈N₂O₂ | |
| Metabolite D: (4-ethyl-1H-imidazol-1-yl)methanol | Imidazole ring protons, methylene protons of ethyl group, methyl protons of ethyl group, methylene protons of methanol (B129727) group (downfield) | Imidazole ring carbons, ethyl group carbons, methylene carbon of methanol group (downfield) | [M+H]⁺ peak at m/z corresponding to C₆H₁₀N₂O |
Mechanistic Postulation for Transformation
The transformation of this compound in the environment is likely to proceed through several mechanistic pathways, primarily driven by microbial activity and photochemical reactions.
Biotic Transformation: Microorganisms in soil and water are expected to play a significant role in the degradation of this compound. Based on studies of other N-substituted imidazoles, the N-methyl group renders the imidazole ring less susceptible to cleavage. Therefore, the initial enzymatic attack is likely to occur on the alkyl side chains.
Oxidation of the Ethyl Group: Cytochrome P450 monooxygenases in bacteria and fungi can catalyze the hydroxylation of the ethyl group at the α- or β-position, leading to the formation of the alcohol metabolites A and B. These alcohols can be further oxidized by dehydrogenases to form the corresponding aldehyde or ketone, which is then converted to the carboxylic acid (Metabolite C).
Oxidation of the N-Methyl Group: N-demethylation is a common metabolic pathway for N-methylated compounds. This process, also often mediated by cytochrome P450 enzymes, would involve the hydroxylation of the methyl group to form an unstable hydroxymethyl intermediate (Metabolite D), which could then spontaneously lose formaldehyde (B43269) to yield 4-ethyl-1H-imidazole.
Ring Cleavage: While the N-substitution makes the imidazole ring more resistant to degradation, cleavage is not impossible. The degradation of the imidazole ring could proceed via pathways similar to that of histidine, involving initial enzymatic hydroxylation of the ring followed by ring opening. However, this is generally considered a slower process for N-substituted imidazoles.
Abiotic Transformation: Abiotic degradation processes, particularly photodegradation, can also contribute to the transformation of this compound in the environment.
Photodegradation: In the presence of sunlight, especially in aqueous environments, this compound can undergo direct or indirect photolysis. Indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), is often the more significant pathway. Hydroxyl radicals can attack the imidazole ring and the alkyl side chains.
Reaction with Hydroxyl Radicals: The reaction of •OH with the imidazole ring can lead to the formation of hydroxylated intermediates. Attack on the ethyl and methyl groups can also lead to the formation of the same hydroxylated metabolites (A, B, and D) as in biotic pathways, as well as other oxidation products. Further reactions can lead to the cleavage of the imidazole ring and mineralization to carbon dioxide, water, and inorganic nitrogen.
Future Research Directions and Emerging Opportunities for 4 Ethyl 1 Methyl 1h Imidazole
Exploration of Novel Synthetic Methodologies for Complex Derivatives
While classical methods for imidazole (B134444) synthesis are well-established, the future lies in developing more sophisticated and efficient strategies to access complex derivatives of 4-ethyl-1-methyl-1H-imidazole. researchgate.net These efforts will focus on precision, diversity, and efficiency.
Future research will likely prioritize the adaptation of multi-component reactions (MCRs), which offer the advantage of constructing complex molecules in a single step from three or more reactants, thereby minimizing waste and saving resources. acs.org The development of novel cycloaddition strategies and C-H activation techniques could provide direct routes to functionalize the imidazole core at specific positions, allowing for the introduction of diverse substituents. nih.gov Exploring technologies such as flow chemistry and microwave-assisted synthesis can lead to higher yields, shorter reaction times, and improved scalability for producing these derivatives. researchgate.net These advanced methodologies will be instrumental in creating libraries of novel compounds for screening in various applications, from pharmaceuticals to materials science. nih.gov
| Synthetic Strategy | Potential Derivatives of this compound | Anticipated Advantages |
| Multi-Component Reactions (MCRs) | Poly-substituted, structurally diverse imidazole derivatives | High atom economy, operational simplicity, reduced waste |
| C-H Activation/Functionalization | Arylated, alkylated, or acylated imidazole cores | Direct and regioselective synthesis, avoids pre-functionalization |
| Flow Chemistry | Large-scale production of functionalized imidazoles | Enhanced safety, scalability, and process control |
| Photocatalysis | Derivatives with novel carbon-carbon and carbon-heteroatom bonds | Mild reaction conditions, unique reactivity patterns |
Development of Advanced Catalytic Systems
The inherent structural features of this compound make it an excellent candidate for applications in catalysis. The nitrogen atoms in the imidazole ring can act as ligands, coordinating with metal centers to form stable and catalytically active complexes. nbinno.com
A significant area of future research is the use of this compound as a precursor for N-heterocyclic carbenes (NHCs). These NHCs can serve as robust ligands for transition metals, leading to catalysts with enhanced stability and activity for a wide range of organic transformations, including cross-coupling reactions and metathesis. Furthermore, the molecule itself or its derivatives could function as organocatalysts, promoting reactions through hydrogen bonding or proton transfer mechanisms. Another promising avenue is its use in the synthesis of specialized ionic liquids, which can act as both solvents and catalysts, aligning with the principles of green chemistry. made-in-china.com
| Catalytic System | Potential Application | Key Research Focus |
| N-Heterocyclic Carbene (NHC) Ligands | Cross-coupling reactions, polymerization, metathesis | Synthesis of stable metal-NHC complexes with tunable steric and electronic properties |
| Organocatalysis | Asymmetric synthesis, condensation reactions | Design of chiral derivatives to induce stereoselectivity |
| Catalytically Active Ionic Liquids | Acid/base catalyzed reactions, biomass conversion | Synthesis of task-specific ionic liquids with integrated catalytic functionality |
Integration into Multifunctional Materials and Devices
The unique chemical properties of this compound make it a valuable building block for the creation of advanced materials with tailored functionalities. nbinno.com Its potential extends to polymers, electronic materials, and porous frameworks.
In polymer science, it can be investigated as a curing agent for epoxy resins, potentially improving the mechanical and thermal properties of the final material. made-in-china.com Its incorporation into polymer backbones could also impart specific properties like conductivity or pH-responsiveness. As a precursor to ionic liquids, it can contribute to the development of novel electrolytes for batteries and other electrochemical devices. There is also an opportunity to explore its use as a linker molecule in the synthesis of Metal-Organic Frameworks (MOFs), creating materials with high porosity for applications in gas storage, separation, and catalysis.
| Material Type | Potential Function of Imidazole Unit | Emerging Application |
| Advanced Polymers/Epoxy Resins | Curing agent, functional monomer | High-performance composites, smart materials |
| Ionic Liquids | Cation precursor | "Green" solvents, electrolytes for energy storage |
| Metal-Organic Frameworks (MOFs) | Organic linker | Gas separation, chemical sensing, drug delivery |
| Organic Electronic Materials | Charge transport component, dopant | Organic light-emitting diodes (OLEDs), transistors |
Unraveling Complex Biological Mechanisms at a Molecular Level
The imidazole ring is a common motif in biologically active molecules, including the amino acid histidine. nih.gov This prevalence suggests that this compound and its derivatives could interact with biological targets, offering opportunities for therapeutic innovation. nih.govresearchgate.net
Future research should employ a combination of computational and experimental techniques to explore these potential interactions. Molecular docking and simulation studies can predict binding affinities and modes of interaction with specific enzymes or receptors. These in silico predictions can then be validated through in vitro biochemical and biophysical assays. nih.govresearchgate.net A key area of interest is its potential role as a fragment in drug discovery, where it could serve as a starting point for developing more potent and selective inhibitors of protein-protein interactions or enzyme active sites. Understanding these mechanisms at a molecular level is crucial for designing next-generation therapeutic agents. nih.gov
| Research Approach | Objective | Potential Biological Target |
| Computational Modeling | Predict binding modes and affinities | Kinases, proteases, G-protein coupled receptors |
| In Vitro Biochemical Assays | Determine inhibitory constants (IC₅₀/Kᵢ) | Enzymes involved in cancer or infectious diseases |
| Biophysical Techniques (e.g., X-ray crystallography) | Elucidate the 3D structure of the compound-target complex | Protein-protein interaction interfaces |
| Fragment-Based Drug Discovery | Identify initial hits for lead optimization | Novel therapeutic targets |
Sustainable and Circular Chemistry Approaches
Aligning the chemistry of this compound with the principles of sustainability is a critical future direction. This involves rethinking the entire lifecycle of the compound, from its synthesis to its end-of-life. wur.nluu.nl
Research should focus on developing synthetic routes that utilize renewable feedstocks and bio-based solvents. wur.nl Employing energy-efficient processes, such as biocatalysis or reactions that proceed at ambient temperature and pressure, will reduce the environmental footprint. acs.orgnih.gov A "safe-by-design" approach involves considering the potential toxicity and biodegradability of new derivatives early in the design phase. wur.nl Furthermore, designing molecules with circularity in mind—meaning they can be easily recycled or degraded into non-harmful components—is essential for a truly sustainable chemical industry. This could involve incorporating cleavable linkages into derivatives or designing materials that can be chemically recycled back to their monomeric components. wur.nl
| Sustainable Principle | Research Application for this compound | Desired Outcome |
| Waste Prevention | Atom-economical syntheses (e.g., MCRs) | Reduction of byproducts and chemical waste acs.org |
| Use of Renewable Feedstocks | Synthesis from biomass-derived starting materials | Reduced reliance on fossil fuels |
| Design for Energy Efficiency | Microwave-assisted or biocatalytic processes | Lower energy consumption and carbon footprint acs.org |
| Design for Degradation/Circularity | Incorporating biodegradable functional groups | Materials that do not persist in the environment wur.nl |
Q & A
Q. What are the common synthetic routes for 4-ethyl-1-methyl-1H-imidazole, and how are reaction conditions optimized?
The synthesis of this compound typically involves cyclization reactions or multicomponent strategies. A widely used method is the condensation of 1,2-diamines with α-halo ketones or aldehydes under acidic conditions, often catalyzed by Lewis acids like zinc chloride . For example, multicomponent reactions (e.g., one-pot syntheses) using amines, aldehydes, and nitriles can yield substituted imidazoles with tunable substituents. Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) often enhance reaction rates.
- Catalysts : Lewis acids or iodine improve cyclization efficiency.
- Temperature : Reactions are typically conducted at 80–120°C to balance yield and side-product formation .
Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%), validated by NMR and mass spectrometry (MS) .
Q. How is the structural characterization of this compound and its derivatives performed?
Structural elucidation employs a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent positions and confirm regioselectivity. For example, the methyl group at N1 appears as a singlet (~3.6 ppm), while ethyl protons show characteristic splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Programs like SHELXL refine crystal structures, providing bond-length precision to ±0.01 Å. This is critical for resolving tautomeric forms or steric effects .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
DFT calculations (e.g., B3LYP/6-31G* level) model electronic properties such as:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with chemical stability and reactivity.
- Charge distribution : Natural Bond Orbital (NBO) analysis identifies nucleophilic/electrophilic sites, guiding functionalization strategies .
Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical data (e.g., atomization energies within 2.4 kcal/mol error) . Validation against experimental UV-Vis or electrochemical data resolves discrepancies arising from basis set limitations .
Q. What strategies resolve contradictions between computational predictions and experimental data for imidazole derivatives?
Discrepancies often arise from:
- Solvent effects : Implicit solvent models (e.g., PCM) may fail to capture specific interactions. Explicit solvent MD simulations address this.
- Functional limitations : Meta-GGA functionals (e.g., SCAN) improve non-covalent interaction modeling compared to B3LYP .
- Experimental validation : Spectroscopic techniques (e.g., FTIR for hydrogen bonding) or kinetic studies (e.g., reaction barriers) reconcile computational outliers .
Q. How are molecular docking and ADMET analysis applied to evaluate this compound derivatives for pharmacological applications?
- Molecular Docking : AutoDock Vina or Glide predicts binding affinities to targets like EGFR. Derivatives with 2-phenyl substituents show enhanced binding via π-π stacking (e.g., ΔG = −9.2 kcal/mol for EGFR) .
- ADMET Analysis : SwissADME predicts pharmacokinetic properties:
- Lipophilicity (LogP) : Optimal range 2–3 for blood-brain barrier penetration.
- CYP450 inhibition : Methyl/ethyl groups reduce hepatotoxicity risks .
In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) validate computational predictions, with IC values <10 µM indicating therapeutic potential .
Q. How do substituent variations impact the biological activity of this compound derivatives?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (EWGs) : Nitro or chloro substituents enhance antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus).
- Aromatic extensions : Benzyl or thiophenyl groups improve anticancer activity via intercalation or topoisomerase inhibition .
Synthetic modifications (e.g., Suzuki coupling) introduce diversity, while QSAR models quantify contributions of steric/electronic parameters .
Q. What crystallographic challenges arise in resolving the structure of this compound complexes?
Key challenges include:
- Disorder in alkyl chains : Ethyl groups may exhibit rotational disorder, requiring low-temperature (100 K) data collection.
- Twinned crystals : SHELXD detects twin laws, and refinement in SHELXL restores accuracy (R-factor <5%) .
- Hydrogen bonding networks : High-resolution data (d <0.8 Å) map interactions critical for supramolecular assembly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
